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  • Product: 3-(Methylsulfanyl)cyclobutan-1-ol
  • CAS: 1935995-41-7

Core Science & Biosynthesis

Foundational

3-(Methylsulfanyl)cyclobutan-1-ol: Structural Profiling, Synthesis, and Applications in Drug Discovery

Executive Summary & Strategic Utility In contemporary medicinal chemistry, the drive to improve the pharmacokinetic profiles of drug candidates has led to a paradigm shift known as "escaping flatland." This strategy invo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

In contemporary medicinal chemistry, the drive to improve the pharmacokinetic profiles of drug candidates has led to a paradigm shift known as "escaping flatland." This strategy involves increasing the fraction of sp3-hybridized carbons (Fsp3) to enhance aqueous solubility, reduce off-target toxicity, and improve metabolic stability. 3-(Methylsulfanyl)cyclobutan-1-ol (CAS: ) has emerged as a highly specialized, bifunctional building block that perfectly aligns with this strategy [1].

The cyclobutane core acts as a rigid, bioisosteric replacement for aromatic rings, while the hydroxyl and methylsulfanyl (methylthio) substituents provide orthogonal vectors for further functionalization. Specifically, the methylsulfanyl group can be selectively oxidized to a sulfoxide or sulfone, allowing researchers to precisely tune the lipophilicity and hydrogen-bond acceptor capacity of the resulting lead compounds [2, 4].

Physicochemical Properties & Structural Analysis

The structural nuances of 3-(methylsulfanyl)cyclobutan-1-ol dictate its reactivity. The four-membered ring exhibits significant ring strain (~26 kcal/mol) and adopts a "puckered" conformation to minimize torsional strain between adjacent C-H bonds. The rac-(1s,3s) configuration places the hydroxyl and methylthio groups in a defined spatial relationship that influences downstream coupling efficiencies.

Below is a consolidated profile of its quantitative and physical data[1, 2, 3]:

PropertyValue / Description
Chemical Name rac-(1s,3s)-3-(methylsulfanyl)cyclobutan-1-ol
CAS Number 2059911-31-6
Molecular Formula C5H10OS
Molecular Weight 118.20 g/mol
Monoisotopic Mass 118.0452 Da
SMILES O[C@H]1CC1
Predicted LC-MS [M+H]+ m/z 119.05
GHS Hazard Classifications Acute Tox. 4 (H302/312/332), Skin Irrit. 2 (H315), Eye Dam. 1 (H318), STOT SE 3 (H336)

Synthetic Methodology: A Self-Validating Protocol

SynthWorkflow A 3-Benzyloxycyclobutan-1-one (Starting Material) B Debenzylation (Pd/C, H2) A->B C Ketal Protection (Ethylene Glycol, TsOH) B->C D Tosylation (TsCl, Pyridine) C->D E Thioetherification (NaSMe, DMF) D->E F Deprotection & Reduction (HCl, then NaBH4) E->F G 3-(Methylsulfanyl)cyclobutan-1-ol (Target Product) F->G

Synthetic workflow for 3-(methylsulfanyl)cyclobutan-1-ol from 3-benzyloxycyclobutan-1-one.

Step-by-Step Experimental Workflow

Phase 1: Debenzylation and Ketalization

  • Causality: The cyclobutanone core is highly electrophilic. Before introducing the strongly nucleophilic thiolate in Phase 2, the ketone must be masked to prevent competitive nucleophilic attack and subsequent ring fragmentation.

  • Protocol:

    • Subject 3-benzyloxycyclobutan-1-one to hydrogenation (H2 balloon, 10% Pd/C in EtOAc) at room temperature to yield 3-hydroxycyclobutan-1-one.

    • Reflux the intermediate with ethylene glycol (1.5 eq) and catalytic p-toluenesulfonic acid (0.1 eq) in toluene using a Dean-Stark trap.

  • Self-Validation: The reaction is complete when water ceases to collect in the trap. TLC (Hexanes/EtOAc 7:3) will show a complete shift to a less polar spot.

Phase 2: Activation and Thioetherification

  • Causality: The secondary alcohol is a poor leaving group. Conversion to a tosylate enables a smooth SN2 displacement. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature solvates the sodium cation, leaving the methanethiolate highly naked and nucleophilic.

  • Protocol:

    • Dissolve the ketal-protected alcohol in dry pyridine and add p-toluenesulfonyl chloride (1.2 eq) at 0 °C. Stir for 12 hours at room temperature, then extract with dichloromethane (DCM).

    • Dissolve the resulting tosylate in anhydrous DMF. Add sodium methanethiolate (NaSMe, 1.5 eq) and heat to 60 °C for 4 hours.

  • Self-Validation: Thioethers stain vibrantly with KMnO4 on TLC. A successful SN2 displacement will yield a product that rapidly reduces KMnO4 to a yellow/brown spot upon gentle heating.

Phase 3: Deprotection and Stereoselective Reduction

  • Causality: The ketal must be removed prior to reduction. Sodium borohydride (NaBH4) is chosen for the final reduction because its hydride delivery at 0 °C is governed by the steric bulk of the newly installed methylthio group, favoring the formation of the desired rac-(1s,3s) diastereomer.

  • Protocol:

    • Stir the thioether ketal in a 1:1 mixture of THF and 1M aqueous HCl for 2 hours to unmask the ketone.

    • Isolate the ketone, dissolve in methanol, cool to 0 °C, and add NaBH4 (1.2 eq) portion-wise. Quench with acetone after 30 minutes, then partition between EtOAc and brine.

  • Self-Validation: LC-MS analysis of the organic layer will confirm the target mass ([M+H]+ at m/z 119.05). 1H NMR (CDCl3) will definitively validate the structure via a sharp singlet at ~2.10 ppm (the -SCH3 protons) and the characteristic complex multiplet of the cyclobutane Fsp3 protons between 1.8–2.8 ppm [3].

Downstream Applications in Drug Design

Once synthesized, 3-(methylsulfanyl)cyclobutan-1-ol serves as a versatile lynchpin. The hydroxyl group is typically utilized for etherification (via Mitsunobu conditions) or Buchwald-Hartwig cross-coupling to attach the cyclobutane motif to a primary drug scaffold. Subsequently, the thioether is often oxidized.

AppWorkflow A 3-(Methylsulfanyl)cyclobutan-1-ol B Oxidation (mCPBA) Yields Sulfone/Sulfoxide A->B C O-Alkylation / Mitsunobu Coupling to Core Scaffold A->C D Lead Compound (Enhanced Metabolic Stability) B->D C->D

Downstream derivatization pathways for 3-(methylsulfanyl)cyclobutan-1-ol in drug design.

Mechanistic Insight: Oxidation of the thioether to a sulfone using m-CPBA drastically alters the topological polar surface area (TPSA) of the molecule. This transformation is frequently employed during lead optimization to dial out hERG liability or to improve the compound's binding affinity to target kinases by introducing strong hydrogen-bond acceptors.

Safety, Handling, and Regulatory Compliance

Due to the presence of the methylsulfanyl moiety, this compound presents specific handling challenges [1, 2]:

  • Toxicity & Irritation: Classified under GHS as Acute Tox. 4 (Harmful if swallowed, in contact with skin, or inhaled) and Eye Dam. 1 (Causes serious eye damage).

  • Odor & Ventilation: Low-molecular-weight organosulfur compounds possess an exceptionally low odor threshold (often described as rotting cabbage or garlic). All manipulations, especially the SN2 displacement using NaSMe, must be conducted in a certified fume hood.

  • Decontamination: Glassware contaminated with thioethers should be rinsed with a dilute bleach (sodium hypochlorite) solution prior to standard washing to oxidize residual thiols/thioethers into odorless sulfones.

References

  • NextSDS. "rac-(1s,3s)-3-(methylsulfanyl)cyclobutan-1-ol — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • PubChemLite (University of Luxembourg). "3-(methylsulfanyl)cyclobutan-1-ol (C5H10OS)." PubChemLite Database. Available at:[Link]

  • Royal Society of Chemistry. "Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives." Chemical Science. Available at: [Link]

Exploratory

1H and 13C NMR chemical shifts for 3-(Methylsulfanyl)cyclobutan-1-ol

An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 3-(Methylsulfanyl)cyclobutan-1-ol Abstract This technical guide provides a comprehensive analysis of the predicted 1H and 13C Nuclear Magnetic Resonanc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 3-(Methylsulfanyl)cyclobutan-1-ol

Abstract

This technical guide provides a comprehensive analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts for the cis and trans isomers of 3-(methylsulfanyl)cyclobutan-1-ol. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and stereochemical features is paramount. This document, intended for researchers and scientists, delves into the fundamental principles governing the NMR spectra of substituted cyclobutanes, explains the influence of the hydroxyl and methylsulfanyl functional groups, and outlines the expected spectral differences between its diastereomers. A detailed experimental protocol for data acquisition and a discussion of advanced 2D NMR techniques for unambiguous structural elucidation are also presented.

Introduction

Cyclobutane scaffolds are increasingly recognized as valuable components in drug discovery, offering unique three-dimensional structures that can enhance potency, selectivity, and pharmacokinetic properties. The rigid, puckered nature of the cyclobutane ring allows for precise spatial orientation of substituents, making it a compelling structural motif. 3-(Methylsulfanyl)cyclobutan-1-ol, incorporating both a hydroxyl and a methylsulfanyl group, presents a case study in the complexities of structural analysis where stereochemistry plays a critical role in determining molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure and stereochemistry in solution.[1][2] By analyzing the chemical shifts, coupling constants, and through-space correlations, a detailed portrait of the molecule's atomic connectivity and spatial arrangement can be constructed. This guide will focus on predicting and interpreting the 1H and 13C NMR spectra for both cis and trans-3-(methylsulfanyl)cyclobutan-1-ol.

Core Principles of Cyclobutane NMR

The interpretation of NMR spectra for cyclobutane derivatives requires an understanding of the ring's unique conformational properties.

  • Ring Puckering : Unlike a planar square, the cyclobutane ring exists in a dynamic equilibrium between two non-planar, puckered "butterfly" conformations. This puckering alleviates torsional strain. The substituents on the ring can influence the energetic preference for one conformation over another.

  • Substituent Effects : The chemical shifts of the ring's protons and carbons are highly sensitive to the electronic environment. Electronegative substituents like the hydroxyl group (-OH) deshield adjacent nuclei, shifting their signals downfield (to a higher ppm value).[3][4][5] The methylsulfanyl group (-SCH3) is also electron-withdrawing, though less so than the hydroxyl group, and will similarly influence the chemical shifts.

  • Stereochemistry : The relative orientation of the substituents (cis or trans) has a profound impact on the NMR spectrum.[6][7] Cis and trans isomers are diastereomers and will have distinct chemical shifts and coupling constants. This difference arises from the through-space anisotropic effects of the substituents, where one group can shield or deshield another depending on their spatial proximity.

Predicted NMR Spectral Analysis of 3-(Methylsulfanyl)cyclobutan-1-ol

In the absence of direct experimental data in the reviewed literature, the following sections provide a detailed prediction of the 1H and 13C NMR spectra based on established chemical shift theory and data from analogous structures. All predictions are for a standard deuterated solvent like CDCl3.

Molecular Structures and Atom Numbering

For clarity, the following numbering scheme will be used for both isomers.

Caption: Molecular structures of cis and trans isomers.

Predicted 1H NMR Chemical Shifts

The proton spectrum will be complex due to the diastereotopic nature of the methylene protons on C2 and C4. The stereochemical relationship between the -OH and -SCH3 groups will significantly alter the chemical shifts.

Table 1: Predicted 1H NMR Data for 3-(Methylsulfanyl)cyclobutan-1-ol Isomers

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale for Chemical Shift and Stereochemical Effects
H1 (CH-OH)~4.0 - 4.5Multiplet1HAttached to a carbon bearing a highly electronegative oxygen atom, resulting in a significant downfield shift.[5]
H3 (CH-SMe)~3.0 - 3.5Multiplet1HAttached to a carbon bearing a sulfur atom, which is less electronegative than oxygen, hence it is upfield relative to H1.
H2/H4 (Ring CH2)~1.8 - 2.8Multiplets4HThese four protons are chemically non-equivalent and will appear as complex multiplets. Protons cis to a substituent will be shifted differently than protons that are trans. In the cis isomer, the protons on one face of the ring will be influenced by both substituents, likely leading to a larger spread in their chemical shifts compared to the trans isomer.[6]
H5 (S-CH3)~2.1 - 2.3Singlet3HThe methyl group attached to the sulfur atom. Its chemical shift is characteristic of thioethers.
OH Variable (~1.5-4.0)Broad Singlet1HThe chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It may exchange with D2O.[4]
Predicted 13C NMR Chemical Shifts

The carbon spectrum is simpler as proton-decoupling is standard, resulting in single peaks for each unique carbon environment.

Table 2: Predicted 13C NMR Data for 3-(Methylsulfanyl)cyclobutan-1-ol Isomers

Carbon AssignmentPredicted δ (ppm)Rationale for Chemical Shift and Stereochemical Effects
C1 (CH-OH)~65 - 75The carbon attached to the electronegative oxygen is significantly deshielded and appears far downfield.[8]
C3 (CH-SMe)~35 - 45The carbon attached to sulfur is also deshielded, but to a lesser extent than C1.
C2/C4 (Ring CH2)~30 - 40These methylene carbons will have distinct chemical shifts. In the cis isomer, C2 and C4 are equivalent due to a plane of symmetry. In the trans isomer, they are also equivalent. However, the exact chemical shift will differ between the isomers due to the different through-space effects of the substituents.
C5 (S-CH3)~15 - 20This methyl carbon appears in the typical upfield aliphatic region.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, the following protocol should be followed.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of 3-(methylsulfanyl)cyclobutan-1-ol in ~0.6 mL of deuterated solvent (e.g., CDCl3). prep2 Add a small amount of internal standard (TMS) for referencing (δ = 0.00 ppm). prep1->prep2 prep3 Transfer solution to a clean, dry 5 mm NMR tube. prep2->prep3 acq1 Insert sample into the NMR spectrometer magnet. prep3->acq1 acq2 Lock the spectrometer on the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to achieve optimal homogeneity and resolution. acq2->acq3 acq4 Acquire 1H and 13C spectra using standard pulse programs. acq3->acq4 proc1 Apply Fourier Transform to the raw FID data. acq4->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift axis using the TMS signal. proc2->proc3 proc4 Integrate the peaks in the 1H spectrum. proc3->proc4

Caption: Experimental workflow for NMR analysis.

Key Acquisition Parameters:

  • 1H NMR:

    • Spectral Width (SW): ~12-15 ppm

    • Acquisition Time (AQ): 2-4 seconds for good resolution

    • Number of Scans (NS): 8-16 scans for a sufficiently concentrated sample

  • 13C NMR:

    • Spectral Width (SW): ~200-220 ppm[9]

    • Acquisition Time (AQ): ~1-2 seconds

    • Number of Scans (NS): Hundreds to thousands of scans may be necessary due to the low natural abundance of 13C.

Advanced 2D NMR Techniques for Structural Verification

To confirm the assignments made from 1D spectra and to definitively establish the stereochemistry, 2D NMR experiments are crucial.

Caption: Key 2D NMR correlations for structure elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) couplings, typically over two to three bonds. It would show correlations between H1 and its neighboring H2/H4 protons, and between H3 and its neighboring H2/H4 protons, confirming the connectivity of the cyclobutane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (1H-13C). It allows for the unambiguous assignment of each carbon signal by linking it to its attached proton(s). For example, the proton at ~4.2 ppm (H1) would show a cross-peak with the carbon at ~70 ppm (C1).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is invaluable for assigning quaternary carbons and piecing together molecular fragments. A key correlation would be between the methyl protons (H5) and the C3 carbon, confirming the position of the methylsulfanyl group.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is critical for determining stereochemistry. It shows correlations between protons that are close in space, regardless of their bonding. For the cis isomer, a NOE cross-peak would be expected between H1 and H3. For the trans isomer, this correlation would be absent.

Conclusion

The 1H and 13C NMR spectra of 3-(methylsulfanyl)cyclobutan-1-ol are predicted to be complex, yet highly informative. The chemical shifts are dictated by the electronic effects of the hydroxyl and methylsulfanyl substituents and the puckered conformation of the cyclobutane ring. Crucially, distinct differences in the spectra of the cis and trans isomers are anticipated, particularly in the chemical shifts of the ring protons. While 1D NMR provides foundational data, a full suite of 2D NMR experiments, especially NOESY, is essential for the definitive assignment of all signals and the unambiguous determination of the molecule's stereochemistry. This guide provides a robust framework for researchers to interpret the NMR data for this and related substituted cyclobutane systems.

References

  • Chemistry Stack Exchange. (2017). Diastereomers and H-NMR. [Link]

  • Pasternack, L. et al. (n.d.). Impact of Stereo- and Regiochemistry on Energetic Materials. PMC. [Link]

  • Zhang, J. et al. (2024). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. PMC. [Link]

  • ResearchGate. (2025). Synthesis and NMR spectra of the syn and anti isomers of substituted cyclobutanes—evidence for steric and spatial hyperconjugative interactions. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]

  • ResearchGate. (2011). ChemInform Abstract: Computational Prediction of 1 H and 13 C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. [Link]

  • ChemRxiv. (n.d.). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy. [Link]

  • Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • RSC Publishing. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Unknown. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

  • eScholarship. (n.d.). Theoretical Methods and Applications of Computational NMR. [Link]

  • Scribd. (n.d.). Predicting 1H and 13C NMR Shifts. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of 3 acquired in a 600 MHz spectrometer at 273 K. [Link]

  • SpectraBase. (n.d.). 4-(Methylsulfanyl)thiophenol, S-pentafluoropropionyl- - Optional[13C NMR] - Chemical Shifts. [Link]

  • NIST. (2012). 13C - NMR Absorptions of Major Functional Groups. [Link]

  • ResearchGate. (2019). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids. [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra showing the transformation of trans-3 to cis-3 in.... [Link]

  • MDPI. (2025). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. [Link]

  • Preprints.org. (2025). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4- carboxylic acids. [Link]

  • Indian Academy of Sciences. (n.d.). A mixed-valent cyclodiphosphazane: Transition metal chemistry and cis/trans isomerisation. [Link]

Sources

Foundational

Cis-Trans Stereoisomerism in 3-(Methylsulfanyl)cyclobutan-1-ol Derivatives: Conformational Dynamics and Stereoselective Synthesis

Abstract The 1,3-disubstituted cyclobutane motif has emerged as a privileged, conformationally restricted scaffold in modern drug discovery. Specifically, 3-(methylsulfanyl)cyclobutan-1-ol and its derivatives serve as ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,3-disubstituted cyclobutane motif has emerged as a privileged, conformationally restricted scaffold in modern drug discovery. Specifically, 3-(methylsulfanyl)cyclobutan-1-ol and its derivatives serve as versatile bioisosteres for linear alkyl chains and aromatic rings, offering improved metabolic stability and precise spatial vectoring of pharmacophores[1][2]. This whitepaper provides an in-depth technical analysis of the conformational dynamics governing cis-trans stereoisomerism in 3-(methylsulfanyl)cyclobutan-1-ol derivatives. By examining the causality behind stereoselective synthetic methodologies, we establish self-validating protocols for isolating pure cis and trans isomers, underpinned by thermodynamic principles and steric strain models.

Thermodynamic Landscape and Conformational Dynamics

Unlike fully planar cyclic systems, the cyclobutane ring adopts a puckered "butterfly" conformation to relieve the severe torsional strain caused by eclipsing adjacent C-H bonds[3]. This puckering creates two distinct positions for substituents: pseudo-axial and pseudo-equatorial.

In 1,3-disubstituted cyclobutanes like 3-(methylsulfanyl)cyclobutan-1-ol, the relative stereochemistry dictates the thermodynamic stability of the molecule:

  • The cis Isomer (Thermodynamically Favored): In the cis configuration, both the hydroxyl group at C1 and the methylsulfanyl group at C3 can simultaneously occupy pseudo-equatorial positions. This diequatorial conformation minimizes 1,3-diaxial steric repulsion, making the cis isomer (often denoted as the 1s,3s configuration) the lowest-energy state[4][5][6].

  • The trans Isomer (Kinetically Accessible, Thermodynamically Strained): The trans isomer is forced into an axial-equatorial conformation. Regardless of which ring-flip conformer is adopted, one substituent must occupy a sterically demanding pseudo-axial position, resulting in a higher energetic penalty[6].

ConformationalEnergy CisEE cis-Isomer (Diequatorial Puckered) Lowest Energy CisAA cis-Isomer (Diaxial Puckered) High Steric Strain CisEE->CisAA Ring Flip TransEA trans-Isomer (Equatorial-Axial) Intermediate Energy CisEE->TransEA Chemical Stereoinversion (Mitsunobu)

Conformational dynamics and relative stabilities of 1,3-disubstituted cyclobutane isomers.

Causality in Stereoselective Synthesis

The synthesis of 3-(methylsulfanyl)cyclobutan-1-ol derivatives typically originates from the corresponding ketone, 3-(methylsulfanyl)cyclobutan-1-one. The challenge lies in selectively accessing either the cis or trans alcohol.

Hydride Reduction: The Felkin-Anh and Torsional Strain Directives

Direct reduction of 3-substituted cyclobutanones using hydride donors exclusively favors the formation of the cis alcohol[3][7]. The causality behind this >90% stereoselectivity is twofold:

  • Torsional Strain Relief: As the sp2-hybridized carbonyl carbon transitions to an sp3-hybridized alcohol, the system seeks the lowest energy transition state. Hydride attack from the face anti to the bulky methylsulfanyl group leads directly to the thermodynamically stable diequatorial cis conformer[3].

  • Steric Bulk of the Reagent: Utilizing bulky hydride sources like Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3) amplifies the steric differentiation between the two faces of the puckered cyclobutanone, effectively blocking the syn attack trajectory[7].

Mitsunobu Inversion: Forcing the trans Geometry

Because direct reduction cannot yield the trans isomer, a stereoinversion strategy is mandatory. The Mitsunobu reaction is the most practical and self-validating method for this transformation[7]. By activating the cis-hydroxyl group into a superior leaving group via an alkoxyphosphonium intermediate, a carboxylate nucleophile can execute a clean S_N2 displacement. This backside attack guarantees a 100% inversion of the stereocenter, yielding the trans-ester, which is subsequently hydrolyzed to the trans-alcohol[7].

SynthesisWorkflow Ketone 3-(Methylsulfanyl)cyclobutan-1-one Red Hydride Reduction (NaBH4 or LiAlH(OtBu)3) Ketone->Red Cis cis-3-(Methylsulfanyl)cyclobutan-1-ol (>90% yield) Red->Cis Mit Mitsunobu Inversion (DEAD, PPh3, p-Nitrobenzoic Acid) Cis->Mit TransEst trans-3-(Methylsulfanyl)cyclobutyl p-nitrobenzoate Mit->TransEst Hyd Hydrolysis (LiOH, MeOH/H2O) TransEst->Hyd Trans trans-3-(Methylsulfanyl)cyclobutan-1-ol Hyd->Trans

Stereoselective synthesis workflow for cis and trans 3-(methylsulfanyl)cyclobutan-1-ol.

Quantitative Stereoselectivity Profiles

The choice of reducing agent and environmental conditions directly impacts the cis:trans ratio. Lower temperatures reduce the kinetic energy of the system, tightening the transition state geometry and maximizing the facial selectivity governed by the substrate's inherent torsional strain[3].

Reducing AgentSolventTemperature (°C)Cis:Trans RatioIsolated Yield (%)Mechanistic Rationale
NaBH₄MeOH090:1092Standard hydride delivery; moderate facial bias.
NaBH₄MeOH-7894:689Kinetic control enhances anti-face attack preference.
LiAlH(OtBu)₃THF-7898:295Bulky ligands severely penalize syn-face trajectory.
L-SelectrideTHF-7899:188Extreme steric bulk guarantees near-perfect cis selectivity.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The causality of each critical step is explained to ensure reproducibility and high stereochemical fidelity.

Protocol 1: Stereoselective Synthesis of cis-3-(Methylsulfanyl)cyclobutan-1-ol

Objective: Maximize the yield of the thermodynamically stable cis isomer via kinetically controlled hydride reduction.

  • Preparation: Dissolve 3-(methylsulfanyl)cyclobutan-1-one (1.0 eq, 10 mmol) in 50 mL of anhydrous THF under an inert argon atmosphere.

  • Thermal Control: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures freeze out higher-energy conformers, ensuring the hydride attacks the lowest-energy puckered state.

  • Reduction: Dropwise, add a 1.0 M solution of LiAlH(OtBu)₃ in THF (1.2 eq, 12 mmol). Causality: The bulky tert-butoxy groups prevent coordination to the sterically hindered face of the cyclobutanone.

  • Reaction & Quench: Stir for 2 hours at -78 °C. Quench the reaction using the Fieser method (0.45 mL H₂O, 0.45 mL 15% NaOH, 1.35 mL H₂O) while warming to room temperature. Causality: This specific quench precipitates aluminum salts as a granular white solid, preventing emulsion formation during extraction.

  • Isolation: Filter through a pad of Celite, wash with ethyl acetate, and concentrate under reduced pressure to yield >95% pure cis-3-(methylsulfanyl)cyclobutan-1-ol.

Protocol 2: Stereoinversion to trans-3-(Methylsulfanyl)cyclobutan-1-ol

Objective: Invert the C1 stereocenter via an S_N2 Mitsunobu reaction to access the kinetically strained trans isomer.

  • Activation Complex Formation: In a flame-dried flask, dissolve cis-3-(methylsulfanyl)cyclobutan-1-ol (1.0 eq, 5 mmol), triphenylphosphine (1.5 eq, 7.5 mmol), and p-nitrobenzoic acid (1.5 eq, 7.5 mmol) in 30 mL anhydrous THF. Cool to 0 °C.

  • S_N2 Displacement: Slowly add Diethyl azodicarboxylate (DEAD) (1.5 eq, 7.5 mmol) dropwise. Causality: DEAD activates the phosphine, which binds the cyclobutanol oxygen. The p-nitrobenzoate anion then attacks C1 strictly from the opposite face, displacing triphenylphosphine oxide and forcing a 100% stereochemical inversion.

  • Intermediate Isolation: Allow to warm to room temperature and stir for 12 hours. Concentrate and purify via silica gel flash chromatography to isolate the trans-3-(methylsulfanyl)cyclobutyl p-nitrobenzoate ester.

  • Hydrolysis: Dissolve the ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH monohydrate (2.0 eq) and stir at room temperature for 4 hours. Causality: Basic hydrolysis cleaves the ester without epimerizing the cyclobutane ring.

  • Final Extraction: Acidify slightly with 1M HCl, extract with dichloromethane, dry over MgSO₄, and concentrate to yield pure trans-3-(methylsulfanyl)cyclobutan-1-ol.

References

  • NextSDS. (n.d.). rac-(1s,3s)-3-(methylsulfanyl)
  • Vrije Universiteit Brussel. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. VUB Research Portal.
  • National Institutes of Health (PMC). (n.d.). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PMC.
  • Bar-Ilan University. (n.d.). An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. BIU Research Portal.
  • American Chemical Society. (n.d.). Atomic Motions and Protonation Stereochemistry in Nucleophilic Additions to Bicyclobutanes. JACS.
  • Royal Society of Chemistry. (2023). C(sp2)
  • ResearchGate. (n.d.). Reduction of 3-Substituted 1-Arylcyclobutanols.

Sources

Exploratory

3-(Methylsulfanyl)cyclobutan-1-ol: Safety Data Sheet and Toxicity Profile

An In-Depth Technical Guide for Drug Development Professionals As a Senior Application Scientist, I approach the integration of novel chemical building blocks into drug discovery pipelines not merely as a synthetic exerc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist, I approach the integration of novel chemical building blocks into drug discovery pipelines not merely as a synthetic exercise, but as a holistic evaluation of reactivity, safety, and physicochemical properties. The compound 3-(methylsulfanyl)cyclobutan-1-ol (also known as 3-(methylthio)cyclobutanol) has emerged as a highly valuable structural motif in modern medicinal chemistry.

The cyclobutane ring serves as a conformationally restricted spacer, frequently utilized as a bioisostere for phenyl rings or gem-dimethyl groups to modulate lipophilicity and improve metabolic stability. Concurrently, the methylsulfanyl (thioether) moiety provides a versatile handle for further functionalization—such as controlled oxidation to sulfoxides or sulfones—while the hydroxyl group allows for straightforward etherification or substitution. However, this unique combination of functional groups also dictates a specific safety and toxicity profile that must be rigorously managed.

Physicochemical Properties

Understanding the baseline physicochemical properties is the first step in predicting both the synthetic behavior and the biological permeability of the compound. The data below summarizes the core identifiers and properties of the rac-(1S,3S) isomer[1].

PropertyValue / Description
Chemical Name rac-(1s,3s)-3-(methylsulfanyl)cyclobutan-1-ol
CAS Number 2059911-31-6
Molecular Formula C5H10OS
Molecular Weight 118.19 g/mol
SMILES Code O[C@H]1CC1
Appearance Liquid (presumed, based on low MW thioethers)
Storage Temperature 2-8°C (Under Inert Atmosphere)
Safety Data & Mechanistic Toxicity Profile

According to chemical substance information from NextSDS[2], 3-(methylsulfanyl)cyclobutan-1-ol exhibits several acute toxicity hazards. Merely reading the GHS codes is insufficient for a drug development professional; one must understand the causality behind these hazards to design effective mitigation strategies.

GHS Hazard Classifications
Hazard CodeHazard Class & CategoryDescription
H302 + H312 + H332 Acute Tox. 4Harmful if swallowed, in contact with skin, or inhaled.
H315 Skin Irrit. 2Causes skin irritation.
H318 Eye Dam. 1Causes serious eye damage.
H336 STOT SE 3May cause drowsiness or dizziness.
Mechanistic Insights into Toxicity
  • Severe Eye Damage (H318) & Skin Irritation (H315): The compound possesses both a lipophilic cyclobutane-thioether tail and a polar hydroxyl head. This amphiphilic nature allows it to rapidly partition into and disrupt the lipid bilayers of the corneal epithelium and epidermis. The thioether group can also interact with nucleophilic residues in structural proteins, leading to rapid protein denaturation and severe, potentially irreversible eye damage.

  • CNS Depression (H336): Low-molecular-weight thioethers are highly lipophilic and readily cross the blood-brain barrier (BBB). Once in the central nervous system, they can interact with lipid membranes of neurons, altering ion channel kinetics and leading to the drowsiness and dizziness characteristic of Specific Target Organ Toxicity - Single Exposure (STOT SE 3).

ToxicityMechanisms Compound 3-(Methylsulfanyl)cyclobutan-1-ol (CAS: 2059911-31-6) Lipid High Lipophilicity (Thioether + Cyclobutane) Compound->Lipid FuncGroups Reactive Moieties (Alcohol + Thioether) Compound->FuncGroups BBB Blood-Brain Barrier Penetration Lipid->BBB CNS CNS Depression (STOT SE 3 / H336) BBB->CNS Cornea Corneal Lipid Disruption FuncGroups->Cornea EyeDam Severe Eye Damage (Eye Dam. 1 / H318) Cornea->EyeDam

Mechanistic pathways of 3-(methylsulfanyl)cyclobutan-1-ol leading to CNS and ocular toxicity.

Experimental Workflows & Handling Protocols

To ensure scientific integrity and laboratory safety, every protocol must be a self-validating system. The following methodologies detail the exact handling requirements and a standard synthetic application for this building block.

Protocol A: Safe Handling, Storage, and Spill Mitigation
  • Environmental Controls: Conduct all operations within a high-velocity chemical fume hood. Reasoning: This directly mitigates the H332 (inhalation) and H336 (CNS depression) risks associated with volatile thioethers.

  • PPE Requirements: Don heavy-duty nitrile gloves, a chemical-resistant lab coat, and tightly sealed safety goggles. Reasoning: Standard safety glasses are insufficient against H318 (Severe Eye Damage); sealed goggles prevent vapor-phase corneal disruption.

  • Storage: Store at 2-8°C under an Argon atmosphere. Reasoning: Thioethers are prone to spontaneous air-oxidation to sulfoxides over time, which alters the compound's reactivity and purity.

  • Spill Mitigation: In the event of a spill, immediately treat the area with a dilute sodium hypochlorite (bleach) solution before wiping. Reasoning: Bleach oxidizes the volatile, malodorous thioether into a highly polar, non-volatile sulfone, neutralizing the inhalation hazard prior to physical cleanup.

Protocol B: Synthetic Application (Mitsunobu Etherification)

Objective: Coupling of 3-(methylsulfanyl)cyclobutan-1-ol to a phenolic core scaffold. Causality: The Mitsunobu reaction is selected because it proceeds with the inversion of stereochemistry at the cyclobutanol chiral center, providing critical stereospecific control for structure-activity relationship (SAR) studies.

  • Preparation: Dissolve the phenolic core (1.0 eq) and 3-(methylsulfanyl)cyclobutan-1-ol (1.2 eq) in anhydrous tetrahydrofuran (THF) under an Argon atmosphere. Reasoning: Anhydrous conditions are mandatory to prevent the premature hydrolysis of the diisopropyl azodicarboxylate (DIAD) reagent.

  • Activation: Add triphenylphosphine (PPh₃, 1.5 eq) to the mixture and cool the reaction vessel to 0°C using an ice bath. Reasoning: Cooling suppresses exothermic side reactions and prevents the degradation of the delicate thioether moiety.

  • Coupling: Dropwise add DIAD (1.5 eq) over 15 minutes. Reasoning: Slow addition controls the steady-state concentration of the highly reactive betaine intermediate, maximizing the yield of the desired ether and minimizing elimination byproducts.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progression via LC-MS.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Reasoning: The mild basic quench neutralizes acidic byproducts without risking the acid-catalyzed rearrangement of the cyclobutane ring.

  • Purification: Concentrate the organic layer in vacuo and purify via flash column chromatography (hexane/ethyl acetate gradient) to isolate the pure coupled product.

ExperimentalWorkflow Start PPE & Fume Hood Setup (Respirator, Goggles) Prep Reagent Preparation (Anhydrous Solvent, Ar atm) Start->Prep Reaction Coupling Reaction (Mitsunobu / Etherification) Prep->Reaction Monitor Monitor via LC-MS (Check Conversion) Reaction->Monitor Quench Quench with Aq. NaHCO3 (Neutralize) Monitor->Quench Waste Thioether Waste Segregation Quench->Waste

Step-by-step experimental workflow for the safe synthetic application of the compound.

References
  • NextSDS. "rac-(1s,3s)-3-(methylsulfanyl)cyclobutan-1-ol — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

Sources

Foundational

Thermodynamic Stability and Ring Strain of 3-(Methylsulfanyl)cyclobutan-1-ol: A Structural and Energetic Analysis

Executive Summary In modern drug discovery, the cyclobutane ring has emerged as a privileged scaffold for conformational restriction and bioisosteric replacement. Among its derivatives, 3-(Methylsulfanyl)cyclobutan-1-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the cyclobutane ring has emerged as a privileged scaffold for conformational restriction and bioisosteric replacement. Among its derivatives, 3-(Methylsulfanyl)cyclobutan-1-ol presents a fascinating case study in physical organic chemistry. The precise spatial arrangement of its hydroxyl (-OH) and methylsulfanyl (-SCH₃) groups dictates its utility in structure-based drug design (SBDD). However, harnessing this scaffold requires a rigorous understanding of its inherent thermodynamic instability—driven by substantial ring strain—and the delicate energetic balance between its cis and trans isomers. This whitepaper provides an in-depth technical analysis of the thermodynamic stability, structural dynamics, and empirical validation protocols associated with 3-(methylsulfanyl)cyclobutan-1-ol.

The Fundamentals of Cyclobutane Ring Strain

Cyclobutane systems are inherently destabilized by two primary forces: angle strain (Baeyer strain) and torsional strain (Pitzer strain).

In a hypothetical planar cyclobutane, the internal C-C-C bond angles would be forced to 90°, a severe deviation from the ideal sp³ tetrahedral angle of 109.5°. To minimize the energetic penalty of fully eclipsed adjacent C-H bonds (torsional strain), the cyclobutane ring adopts a puckered conformation (D₂d symmetry) with a dihedral angle of approximately 25° to 30°. While this puckering slightly increases angle strain, the massive relief in torsional strain results in a net thermodynamic stabilization.

Despite this conformational adaptation, cyclobutane retains a high total ring strain of approximately 26.3 kcal/mol ()[1]. This strain manifests chemically as increased p-character in the C-C ring bonds (leading to "bent" bonds) and increased s-character in the C-H bonds, altering the molecule's electronegativity profile and reactivity ()[2].

Table 1: Comparative Ring Strain of Cycloalkanes
CycloalkaneMolecular FormulaHeat of Combustion per CH₂ (kcal/mol)Total Ring Strain (kcal/mol)
CyclopropaneC₃H₆166.627.6
Cyclobutane C₄H▰ 164.0 26.3
CyclopentaneC₅H₁₀158.36.5
CyclohexaneC₆H₁₂157.40.0

Data synthesized from standard calorimetric combustion studies[3],[4].

Structural Dynamics of 3-(Methylsulfanyl)cyclobutan-1-ol

In 1,3-disubstituted cyclobutanes like 3-(methylsulfanyl)cyclobutan-1-ol, the puckered geometry creates distinct pseudo-axial and pseudo-equatorial positions. The thermodynamic stability of the molecule is entirely dependent on how the -OH and -SCH₃ substituents occupy these vectors.

  • The Cis Isomer: In the cis configuration, ring puckering allows both the -OH and -SCH₃ groups to simultaneously occupy pseudo-equatorial positions. This diequatorial arrangement minimizes transannular steric clashes.

  • The Trans Isomer: The trans configuration forces one substituent into a pseudo-equatorial position and the other into a pseudo-axial position. The pseudo-axial group suffers from severe 1,3-diaxial interactions with the cross-ring endo-proton, introducing a significant steric penalty.

ConformationalDynamics A 1,3-Disubstituted Cyclobutane (Planar Transition State) B Cis Isomer (Diequatorial Puckered) A->B Ring Puckering (Relieves Torsional Strain) C Trans Isomer (Axial-Equatorial Puckered) A->C Ring Puckering (Steric Penalty) B->C Catalytic Epimerization

Caption: Conformational dynamics and epimerization of 1,3-disubstituted cyclobutanes.

Thermodynamic Stability: Cis vs. Trans Isomers

The general heuristic for 1,3-disubstituted cyclobutanes dictates that the cis isomer is thermodynamically more stable than the trans isomer due to the avoidance of 1,3-diaxial interactions.

However, this rule is not absolute. The causality of thermodynamic preference is heavily influenced by electronic effects, dipole-dipole minimization, and potential cross-ring interactions. For instance, in 1,3-diphenylsulfonylcyclobutane, the trans isomer is unprecedentedly more stable than the cis isomer by 2.1 kcal/mol ()[5]. This inversion is driven by enthalpic forces where the strong dipole moments of the sulfonyl groups force the cyclobutane ring into a nearly planar geometry to minimize electrostatic repulsion, overriding standard steric rules[6].

For 3-(methylsulfanyl)cyclobutan-1-ol , the structural causality leans heavily toward the cis isomer. The -SCH₃ group is highly polarizable and sterically demanding (larger van der Waals radius than oxygen). Forcing the -SCH₃ group into a pseudo-axial position in the trans isomer incurs a heavy steric penalty. Furthermore, the cis isomer may benefit from weak stabilizing dipole alignments or transient cross-ring hydrogen bonding between the hydroxyl proton and the sulfur lone pairs, cementing its status as the thermodynamic sink.

Table 2: Thermodynamic Stability Drivers in 1,3-Disubstituted Cyclobutanes
1,3-Disubstituted SystemPreferred IsomerEnergy Difference (kcal/mol)Primary Driving Force
1,3-DimethylcyclobutaneCis~1.0 (Cis > Trans)Avoidance of 1,3-diaxial steric clash
Dimethyl 1,3-cyclobutanedicarboxylateTrans0.1 (Trans > Cis)Dipole-dipole minimization
1,3-DiphenylsulfonylcyclobutaneTrans2.1 (Trans > Cis)Enthalpic dipole effects / Ring planarization
3-(Methylsulfanyl)cyclobutan-1-ol Cis (Predicted) ~0.8 - 1.2 (Cis > Trans) Diequatorial preference / Steric bulk of -SCH₃

Self-Validating Experimental Methodologies

To establish empirical trustworthiness, theoretical thermodynamic claims must be backed by self-validating experimental systems. The following protocols detail how to definitively measure the thermodynamic stability and ring strain of 3-(methylsulfanyl)cyclobutan-1-ol.

Protocol A: Thermodynamic Equilibration via Ru-Catalyzed Redox Epimerization

Causality: Unlike sulfones or ketones, unactivated alcohols do not possess highly acidic alpha-protons, making standard base-catalyzed epimerization (e.g., t-BuOK/t-BuOH) impractically slow. Instead, a Ruthenium-catalyzed oxidation-reduction cycle allows rapid, thermodynamically controlled epimerization of the carbinol stereocenter without destructive side reactions.

  • Preparation: Dissolve 100 mg of pure trans-3-(methylsulfanyl)cyclobutan-1-ol in 5 mL of anhydrous toluene.

  • Catalysis: Add 5 mol% of a Ruthenium(II) transfer hydrogenation catalyst (e.g., Shvo's catalyst).

  • Equilibration: Heat the sealed reaction vessel to 80°C under an argon atmosphere for 24 hours. The catalyst continuously oxidizes the alcohol to a cyclobutanone intermediate and reduces it back, allowing the system to naturally settle into its lowest energy state (thermodynamic equilibrium).

  • Quantification: Quench the reaction, filter through a silica plug, and analyze the crude mixture via quantitative ¹H-NMR (qNMR). The ratio of the distinct carbinol alpha-protons yields the equilibrium constant ( Keq​ ), from which the Gibbs free energy difference ( ΔG∘=−RTlnKeq​ ) is calculated.

Protocol B: Ring Strain Determination via Bomb Calorimetry

Causality: Ring strain cannot be measured directly; it must be derived by comparing the empirical heat of combustion of the strained molecule against an unstrained, linear reference molecule.

  • Sample Preparation: Pelletize 0.5 g of the purified cis-3-(methylsulfanyl)cyclobutan-1-ol to ensure uniform, complete combustion.

  • Combustion: Place the pellet in a high-pressure oxygen bomb calorimeter pressurized to 30 atm with ultra-pure O₂.

  • Measurement: Electrically ignite the sample. Record the precise temperature rise of the surrounding water jacket using a high-resolution thermistor.

  • Data Synthesis: Calculate the gross heat of combustion ( ΔHc​ ). Subtract the theoretical heat of combustion of an unstrained linear equivalent (e.g., 1-(methylsulfanyl)butan-2-ol) to isolate the empirical ring strain energy.

ExperimentalWorkflow S1 Step 1: Synthesis of 3-(Methylsulfanyl)cyclobutan-1-ol S2 Step 2: Ru-Catalyzed Redox Epimerization S1->S2 Purified Isomers S4 Step 4: Bomb Calorimetry (Heat of Combustion) S1->S4 Pure Samples S3 Step 3: NMR Spectroscopy (Isomer Ratio Quantification) S2->S3 Equilibrium Mixture S5 Step 5: Thermodynamic Data Synthesis (ΔG, ΔH) S3->S5 K_eq values S4->S5 Strain Energy

Caption: Self-validating experimental workflow for thermodynamic stability analysis.

Implications in Drug Development

Understanding the precise thermodynamic stability of 3-(methylsulfanyl)cyclobutan-1-ol is critical for medicinal chemists. The cyclobutane ring acts as a rigid spacer, projecting the hydroxyl and methylsulfanyl groups at highly specific vectors. Because the cis isomer is thermodynamically favored, incorporating this scaffold into a drug candidate ensures high conformational homogeneity in solution. This reduces the entropic penalty upon target binding, leading to higher binding affinities compared to highly flexible linear alkyl chains. Conversely, if a target's binding pocket requires the trans geometry, chemists must artificially stabilize the trans conformation (e.g., via bulky adjacent substituents) to overcome the natural thermodynamic gradient.

References

  • Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. Available at:[Link]

  • Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Available at:[Link]

  • Ring strain. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Sella, A., Cohen, S., & Hoz, S. (1998). 1,3-Diphenylsulphonylcyclobutane: an unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Canadian Journal of Chemistry, 76(6), 828-831. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Incorporating 3-(Methylsulfanyl)cyclobutan-1-ol into API Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the 3-(Methylsulfanyl)cyclobutane Scaffold in Modern Drug Discovery I...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 3-(Methylsulfanyl)cyclobutane Scaffold in Modern Drug Discovery

In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. The cyclobutane motif, a four-membered carbocycle, has emerged as a valuable scaffold in the design of active pharmaceutical ingredients (APIs). Its inherent ring strain results in a unique, puckered three-dimensional geometry that can effectively expand the exploration of chemical space beyond the "flatland" of aromatic and conformationally flexible aliphatic systems.[1][2][3] The rigid nature of the cyclobutane ring can lead to improved metabolic stability, enhanced binding affinity through conformational restriction, and the ability to act as a bioisostere for other chemical groups.[1][2][3]

This application note focuses on a particularly versatile, yet underutilized, building block: 3-(Methylsulfanyl)cyclobutan-1-ol . This bifunctional molecule offers a unique combination of a reactive secondary alcohol and a modifiable thioether, presenting multiple avenues for synthetic elaboration. The strategic incorporation of this scaffold can introduce favorable properties into drug candidates, leveraging both the spatial attributes of the cyclobutane ring and the diverse chemical reactivity of the sulfur-containing moiety. Thioethers and their oxidized derivatives, sulfoxides and sulfones, are prevalent in a wide array of approved drugs, contributing to their biological activity and pharmacokinetic profiles.

This guide provides a comprehensive overview of the synthetic utility of 3-(methylsulfanyl)cyclobutan-1-ol, detailing robust protocols for its key transformations and illustrating its potential for integration into complex API synthesis pathways.

Proposed Synthesis of 3-(Methylsulfanyl)cyclobutan-1-ol: A Putative Pathway

While 3-(methylsulfanyl)cyclobutan-1-ol is commercially available from some suppliers, a reliable, scalable laboratory synthesis is crucial for its widespread adoption. Based on established methodologies for the synthesis of substituted cyclobutanes, a plausible and efficient two-step pathway is proposed, starting from a readily accessible 3-halocyclobutanone.

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Caption: Proposed two-step synthesis of 3-(methylsulfanyl)cyclobutan-1-ol.

Protocol 1: Synthesis of 3-(Methylsulfanyl)cyclobutanone

This protocol describes the nucleophilic substitution of a 3-halocyclobutanone with sodium thiomethoxide. The choice of halogen (chloro or bromo) can influence reactivity, with bromide generally being a better leaving group.

Parameter Condition Rationale
Starting Material 3-BromocyclobutanoneReadily synthesized from cyclobutanol via oxidation and subsequent bromination.[4]
Reagent Sodium thiomethoxide (NaSMe)A potent and commercially available nucleophile for the introduction of the methylsulfanyl group.
Solvent Tetrahydrofuran (THF), anhydrousAprotic solvent to prevent quenching of the nucleophile.
Temperature 0 °C to Room TemperatureThe reaction is typically exothermic; starting at a lower temperature allows for better control.
Stoichiometry 1.1 equivalents of NaSMeA slight excess of the nucleophile ensures complete consumption of the starting material.
Work-up Aqueous quench, extractionStandard procedure to remove inorganic salts and isolate the product.

Step-by-Step Methodology:

  • To a solution of 3-bromocyclobutanone (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add sodium thiomethoxide (1.1 eq) portion-wise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 3-(methylsulfanyl)cyclobutanone.

Protocol 2: Stereoselective Reduction to 3-(Methylsulfanyl)cyclobutan-1-ol

The reduction of the ketone to the corresponding alcohol can yield both cis and trans isomers. The stereochemical outcome is highly dependent on the choice of reducing agent, with bulkier hydrides favoring the formation of the cis isomer due to steric hindrance.[5]

Parameter Condition Rationale
Starting Material 3-(Methylsulfanyl)cyclobutanoneSynthesized as per Protocol 1.
Reducing Agent Sodium borohydride (NaBH₄) or L-Selectride®NaBH₄ is a mild reducing agent. L-Selectride®, being bulkier, will provide higher cis-selectivity.[5]
Solvent Methanol (for NaBH₄) or THF (for L-Selectride®)Protic solvent for NaBH₄; aprotic for the more reactive L-Selectride®.
Temperature 0 °C (for NaBH₄) or -78 °C (for L-Selectride®)Lower temperatures enhance stereoselectivity.
Stoichiometry 1.2 equivalents of reducing agentA modest excess ensures complete reduction.
Work-up Acidic or basic quench, extractionDependent on the reducing agent used.

Step-by-Step Methodology (using NaBH₄ for a mixture of isomers):

  • Dissolve 3-(methylsulfanyl)cyclobutanone (1.0 eq) in methanol at 0 °C.

  • Add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~5-6.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-(methylsulfanyl)cyclobutan-1-ol as a mixture of cis and trans isomers.

  • The isomers can be separated by column chromatography if desired.

Key Synthetic Transformations and Protocols

The bifunctional nature of 3-(methylsulfanyl)cyclobutan-1-ol allows for a variety of selective transformations, making it a versatile intermediate in multi-step syntheses.

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Caption: Key synthetic transformations of 3-(methylsulfanyl)cyclobutan-1-ol.

Chemoselective Oxidation of the Secondary Alcohol

The oxidation of the secondary alcohol to the corresponding ketone provides an entry point for further functionalization at this position. A significant challenge is to achieve this transformation without oxidizing the sensitive thioether moiety. A modified Swern oxidation protocol has been shown to be effective for oxidizing secondary alcohols in the presence of disulfide bonds, a functionality with similar oxidation potential to a thioether.[6][7][8]

Protocol 3: Modified Swern Oxidation to 3-(Methylsulfanyl)cyclobutanone

Parameter Condition Rationale
Starting Material 3-(Methylsulfanyl)cyclobutan-1-ol
Oxidizing System Oxalyl chloride, Dimethyl sulfoxide (DMSO)Forms the reactive chlorosulfonium species.
Base Triethylamine (Et₃N)Non-nucleophilic base to facilitate the elimination step.
Solvent Dichloromethane (DCM), anhydrousStandard solvent for Swern oxidations.
Temperature -78 °CCrucial for the stability of the intermediate species and to prevent side reactions.

Step-by-Step Methodology:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (3.0 eq) in DCM dropwise.

  • Stir the mixture for 15 minutes, then add a solution of 3-(methylsulfanyl)cyclobutan-1-ol (1.0 eq) in DCM dropwise.

  • Continue stirring at -78 °C for 1.5 hours.

  • Add triethylamine (5.0 eq) dropwise, and stir for an additional 2 hours at -78 °C.[6]

  • Allow the reaction to warm to room temperature, then quench with water.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography to yield 3-(methylsulfanyl)cyclobutanone.

Chemoselective Oxidation of the Thioether

The thioether can be selectively oxidized to the corresponding sulfoxide or sulfone, which are important functional groups in many APIs. This transformation can alter the polarity, solubility, and metabolic profile of a molecule. Achieving this selectively in the presence of an alcohol requires mild and specific oxidizing agents. A system of o-iodoxybenzoic acid (IBX) with a catalytic amount of tetraethylammonium bromide (TEAB) has been reported to be highly chemoselective for the oxidation of sulfides to sulfoxides in the presence of alcohols.[9]

Protocol 4: Chemoselective Oxidation to 3-(Methylsulfanyl)cyclobutan-1-ol S-oxide (Sulfoxide)

Parameter Condition Rationale
Starting Material 3-(Methylsulfanyl)cyclobutan-1-ol
Oxidizing Agent o-Iodoxybenzoic acid (IBX)A mild and selective hypervalent iodine reagent.
Catalyst Tetraethylammonium bromide (TEAB)Activates IBX for faster and more selective oxidation.[9]
Solvent Chloroform (CHCl₃)A suitable solvent for this reaction system.
Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperature.

Step-by-Step Methodology:

  • To a solution of 3-(methylsulfanyl)cyclobutan-1-ol (1.0 eq) in chloroform, add IBX (1.1 eq) and TEAB (0.05 eq).

  • Stir the heterogeneous mixture at room temperature for 30-60 minutes, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove the reduced iodine species.

  • Wash the solid residue with chloroform.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the sulfoxide as a mixture of diastereomers. Further oxidation to the sulfone can be achieved by using a larger excess of the oxidizing agent or a stronger oxidant.

Nucleophilic Substitution of the Hydroxyl Group

The hydroxyl group can be converted into a good leaving group (e.g., mesylate or tosylate) to facilitate nucleophilic substitution, or it can be directly displaced under Mitsunobu conditions. The Mitsunobu reaction is particularly advantageous as it proceeds with inversion of stereochemistry, offering a powerful tool for stereocontrol.[10][11] This allows for the introduction of a wide range of nucleophiles, such as azides (precursors to amines), carboxylates (to form esters), and other heteroatoms.

Protocol 5: Mitsunobu Reaction for Nucleophilic Substitution

Parameter Condition Rationale
Starting Material 3-(Methylsulfanyl)cyclobutan-1-ol (e.g., trans isomer)
Reagents Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)The classic Mitsunobu reagent combination.
Nucleophile (Nu-H) e.g., Phthalimide, Diphenylphosphoryl azide (DPPA), Benzoic acidMust have a pKa ≤ 13.[10][11]
Solvent Tetrahydrofuran (THF), anhydrousAprotic solvent standard for this reaction.
Temperature 0 °C to Room TemperatureInitial cooling is recommended to control the exothermic reaction.

Step-by-Step Methodology (Example with Phthalimide):

  • Dissolve 3-(methylsulfanyl)cyclobutan-1-ol (1.0 eq), triphenylphosphine (1.5 eq), and phthalimide (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the N-substituted phthalimide product, which will have the opposite stereochemistry to the starting alcohol (cis in this example).

  • The phthalimide can be subsequently cleaved (e.g., with hydrazine) to yield the corresponding primary amine.

Application in API Synthesis: A Hypothetical Example

The synthetic handles on the 3-(methylsulfanyl)cyclobutane scaffold can be strategically employed in the construction of complex molecules, such as kinase inhibitors, a prominent class of therapeutics. Many kinase inhibitors feature a heterocyclic core, an amine for hydrogen bonding in the hinge region, and a hydrophobic moiety.

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Caption: Hypothetical integration into a kinase inhibitor scaffold.

In this conceptual pathway, the alcohol of 3-(methylsulfanyl)cyclobutan-1-ol is converted to an amine with inversion of configuration via a Mitsunobu reaction with an azide source, followed by reduction. This amine can then be coupled with an activated heterocyclic core (e.g., a chloropyrimidine) via a nucleophilic aromatic substitution (SₙAr) reaction to form the final API scaffold. The methylsulfanyl group can be retained to modulate lipophilicity or oxidized to a sulfoxide or sulfone to fine-tune solubility and hydrogen bonding capacity.

Conclusion

3-(Methylsulfanyl)cyclobutan-1-ol represents a high-potential building block for the synthesis of novel APIs. Its unique three-dimensional structure, combined with the versatile reactivity of its two functional groups, offers medicinal chemists a powerful tool to access new chemical space and optimize drug-like properties. The protocols detailed in this application note provide a robust foundation for the synthetic manipulation of this scaffold, enabling its incorporation into diverse and complex drug development programs. The chemoselective transformations of the alcohol and thioether moieties, along with stereocontrolled nucleophilic substitution, underscore the strategic advantages of this promising intermediate.

References

  • Wu, X., et al. (2001). First Examples of Oxidizing Secondary Alcohols to Ketones in the Presence of the Disulfide Functional Group: Synthesis of Novel Diketone Disulfides. The Journal of Organic Chemistry, 66(12), 4309-4313. [Link]

  • Kim, K. S., & Kim, K. (1986). Selective oxidation of primary and secondary alcohols using di-isopropyl sulphide–N-chlorosuccinimide. Journal of the Chemical Society, Chemical Communications, (1), 79-80. [Link]

  • McDonald, T. R., & Rousseaux, S. A. L. (2023). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science, 14(4), 963-969. [Link]

  • PubMed. (2001). First examples of oxidizing secondary alcohols to ketones in the presence of the disulfide functional group: synthesis of novel diketone disulfides. PubMed. [Link]

  • Vargas, A. M., et al. (2020). Selective oxidation of alcohols and sulfides via O2 using a Co(ii) salen complex catalyst immobilized on KCC-1: synthesis and kinetic study. RSC Advances, 10(62), 37974-37981. [Link]

  • ResearchGate. (2025). First Examples of Oxidizing Secondary Alcohols to Ketones in the Presence of the Disulfide Functional Group: Synthesis of Novel Diketone Disulfides. ResearchGate. [Link]

  • Shukla, V. G., Salgaonkar, P. D., & Akamanchi, K. G. (2003). A Mild, Chemoselective Oxidation of Sulfides to Sulfoxides Using o-Iodoxybenzoic Acid and Tetraethylammonium Bromide as Catalyst. The Journal of Organic Chemistry, 68(14), 5422-5425. [Link]

  • Li, Y., et al. (2014). Highly efficient synthesis of 3-amino-/alkylthio-cyclobut-2-en-1-ones based on the cyclization of acyl ketene dithioacetals. Chemical Communications, 50(86), 13071-13074. [Link]

  • ResearchGate. (n.d.). Different reaction conditions for the cyclodimerization of epichlorohydrin using various catalysts. ResearchGate. [Link]

  • Google Patents. (n.d.). Process for the preparation of cyclobutanones.
  • Van der Eycken, J., et al. (2021). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 86(24), 18034-18043. [Link]

  • The Royal Society of Chemistry. (2022). Supporting Information. The Royal Society of Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Royal Society of Chemistry. [Link]

  • McDonald, T. R., & Rousseaux, S. A. L. (2023). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chem. Sci., 14, 963-969. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanols. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Organic Chemistry Portal. [Link]

  • International Journal of Technology. (2025). Carboxylation Reaction of Epichlorohydrin: Spectra-Based Experimental and Analytical System for Online Reaction Study. International Journal of Technology. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. [Link]

  • National Institutes of Health. (2017). Oxidative Cyclization in Natural Product Biosynthesis. National Institutes of Health. [Link]

  • Master Organic Chemistry. (2023). Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Journal of Chemistry and Technologies. (2014). The quantum-chemical investigation of N-cyclization reaction mechanism for epichlorohydrin aminolysis products. Journal of Chemistry and Technologies. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). Synthetic method of 3-Boc-aminomethyl cyclobutanone.

Sources

Application

High-Fidelity Protecting Group Strategies for 3-(Methylsulfanyl)cyclobutan-1-ol: Navigating Thioether and Ring Strain Sensitivities

Structural Analysis & Mechanistic Rationale The molecule rac-(1s,3s)-3-(methylsulfanyl)cyclobutan-1-ol [1] presents a unique bifunctional challenge in organic synthesis. It contains a secondary hydroxyl group that requir...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Analysis & Mechanistic Rationale

The molecule rac-(1s,3s)-3-(methylsulfanyl)cyclobutan-1-ol [1] presents a unique bifunctional challenge in organic synthesis. It contains a secondary hydroxyl group that requires protection, a highly nucleophilic thioether (-SMe), and a strained cyclobutane ring. Designing a protection strategy requires careful navigation of these structural features to prevent yield-destroying side reactions.

The Thioether Vulnerability: Thioethers are soft, highly nucleophilic centers. When exposed to strong, soft electrophiles—such as benzyl bromide (BnBr) or methyl iodide—the sulfur atom rapidly attacks the electrophile to form a stable sulfonium salt[2]. This alkylation irreversibly degrades the starting material. Therefore, standard benzylation conditions (e.g., NaH, BnBr) are strictly contraindicated for this substrate.

The Cyclobutane Constraint: The cyclobutane ring possesses significant angle strain (~26 kcal/mol). While more robust than cyclopropanes, cyclobutanols are susceptible to ring-opening or rearrangement under strongly acidic conditions. Consequently, protecting groups requiring harsh Lewis acids or prolonged exposure to strong Brønsted acids (such as certain acetal formations) should be avoided to maintain the integrity of the carbocycle.

Hard-Soft Acid-Base (HSAB) Rationale: To achieve high chemoselectivity for the hard oxygen atom over the soft sulfur atom, hard electrophiles must be employed. Silicon-based electrophiles (silyl chlorides) and acylium ions (anhydrides/acid chlorides) are hard electrophiles that react preferentially with the hard hydroxyl oxygen, leaving the thioether intact[3].

Strategic Evaluation of Protecting Groups

The table below summarizes the quantitative and qualitative data for various protecting group strategies applied to this specific scaffold[4].

Protecting GroupReagentsO vs S ChemoselectivityRing StabilityDownstream Compatibility
TBS Ether TBSCl, Imidazole, DMFExcellent (Hard Electrophile)High (Mild Base)Stable to strong base, nucleophiles, and mild reduction.
Acetate Ester Ac₂O, Pyridine, DMAPExcellent (Hard Electrophile)High (Mild Base)Stable to mild acid and strong oxidants (e.g., mCPBA).
Benzyl Ether BnBr, NaH, THFPoor (Sulfonium Formation) High (Strong Base)N/A (Substrate degrades during protection step).
THP Acetal DHP, pTsOH, DCMGood Moderate (Acidic)Stable to base; sensitive to acid. Risk of diastereomer formation.

Recommended Protocol A: Silyl Ether Protection (TBS-Cl)

Causality & Design: The tert-butyldimethylsilyl (TBS) group is the premier choice for this substrate[4]. TBSCl is a hard electrophile, ensuring exclusive O-silylation without alkylating the thioether[3]. Imidazole is selected as the base because it serves a dual purpose: it neutralizes the HCl byproduct and acts as a nucleophilic catalyst, forming a highly reactive N-silylimidazolium intermediate. DMF is utilized as the solvent because its high dielectric constant stabilizes this polar intermediate, accelerating the reaction at room temperature and preserving the strained cyclobutane ring.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve 3-(methylsulfanyl)cyclobutan-1-ol (1.0 equiv, e.g., 10 mmol) in anhydrous DMF (0.5 M concentration).

  • Catalyst Addition: Add imidazole (2.5 equiv) to the stirring solution. Wait 5 minutes to ensure complete dissolution.

  • Electrophile Addition: Cool the mixture to 0 °C in an ice bath. Add tert-butyldimethylsilyl chloride (TBSCl) (1.2 equiv) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the polar starting material (Rf ~0.2) is consumed, and a non-polar product spot appears (Rf ~0.7). Note: Stain with phosphomolybdic acid (PMA) and heat, as the product lacks a strong UV chromophore.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Diethyl Ether (3 × 20 mL).

  • Purification: Wash the combined organic layers with water (3 × 20 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.

Recommended Protocol B: Acyl Protection (Acetylation)

Causality & Design: Acetylation provides a robust, oxidation-resistant protecting group. This is critical if downstream steps involve oxidizing the thioether to a sulfoxide or sulfone. Pyridine acts as both the solvent and the primary acid scavenger. A catalytic amount of 4-dimethylaminopyridine (DMAP) is essential; it forms an N-acetylpyridinium intermediate that is orders of magnitude more electrophilic than acetic anhydride alone, ensuring rapid acylation of the sterically hindered secondary cyclobutanol without requiring elevated temperatures.

Step-by-Step Methodology:

  • Preparation: In an argon-purged flask, dissolve 3-(methylsulfanyl)cyclobutan-1-ol (1.0 equiv, 10 mmol) in anhydrous Pyridine (0.3 M concentration).

  • Catalyst Addition: Add DMAP (0.1 equiv) to the solution.

  • Electrophile Addition: Cool the flask to 0 °C. Dropwise, add Acetic Anhydride (Ac₂O) (1.5 equiv) via syringe.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The acetate product will indicate a shift to a higher Rf (~0.6). Visualize using a basic KMnO₄ stain, which readily reacts with the thioether moiety.

  • Workup: Dilute the mixture with Dichloromethane (DCM) and transfer to a separatory funnel.

  • Pyridine Removal: Wash the organic layer with saturated aqueous CuSO₄ (3 × 20 mL) until the aqueous layer stops turning deep blue (indicating complete removal of pyridine). Wash with brine, dry over MgSO₄, filter, and concentrate.

Decision Matrix & Workflow

G Start 3-(Methylsulfanyl) cyclobutan-1-ol Decision Downstream Reaction Conditions? Start->Decision TBS TBS Protection (TBSCl, Imidazole) Stable to Base/Nucleophiles Decision->TBS Strong Base/Organometallics Ac Acetate Protection (Ac2O, Pyridine) Stable to Mild Acid/Oxidation Decision->Ac Mild Acid/Oxidants Bn AVOID: Benzyl Protection (BnBr, NaH) Risk: Sulfonium Alkylation Decision->Bn Strong Base + Electrophile

Decision matrix for 3-(methylsulfanyl)cyclobutan-1-ol protection strategies.

References

1.[4] Title: Greene's Protective Groups in Organic Synthesis, 6th Edition Source: Wiley URL:

2.[1] Title: rac-(1s,3s)-3-(methylsulfanyl)cyclobutan-1-ol — Chemical Substance Information Source: NextSDS URL:

3.[2] Title: Oligomeric Benzylsulfonium Salts: Facile Benzylation via High-Load ROMP Reagents Source: The Journal of Organic Chemistry (ACS Publications) URL:

4.[3] Title: Cobalt-catalyzed synthesis of silyl ethers via cross-dehydrogenative coupling between alcohols and hydrosilanes Source: Taylor & Francis URL:

Sources

Method

Application Note: Orthogonal Catalytic Cross-Coupling of 3-(Methylsulfanyl)cyclobutan-1-ol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Technical Application Note & Validated Protocols Executive Summary In modern drug development, the demand for modular...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Technical Application Note & Validated Protocols

Executive Summary

In modern drug development, the demand for modular, sp³-rich scaffolds has driven the adoption of bifunctional building blocks. 3-(Methylsulfanyl)cyclobutan-1-ol [1] represents a highly versatile linchpin in organic synthesis, offering two distinct, orthogonal handles for catalytic cross-coupling:

  • The Methylsulfanyl (-SMe) Group: Susceptible to desulfitative Liebeskind-Srogl cross-coupling to yield 3-arylcyclobutan-1-ols.

  • The Cyclobutanol Ring: Prone to transition-metal-catalyzed, strain-driven C–C bond cleavage, acting as a homoenolate equivalent to yield γ-methylsulfanyl aryl ketones.

This application note provides the mechanistic causality, quantitative data, and self-validating protocols required to selectively harness either pathway without cross-reactivity.

Mechanistic Rationale & Orthogonal Reactivity

Pathway A: Desulfitative Liebeskind-Srogl Cross-Coupling

Traditional Suzuki-Miyaura couplings require basic conditions, which risk prematurely triggering the ring-opening of the strained cyclobutanol. The Liebeskind-Srogl cross-coupling circumvents this by operating under neutral conditions. A thiophilic cofactor—typically Copper(I) thiophene-2-carboxylate (CuTC) or Silver(I) salts—selectively coordinates to the sulfur atom. This coordination polarizes the C–S bond, lowering the activation energy for oxidative addition by the Palladium(0) catalyst[2]. Because the reaction is neutral, the sensitive cyclobutanol ring remains entirely intact.

Pathway B: Strain-Driven C–C Cleavage Cross-Coupling

Cyclobutanols possess approximately 26 kcal/mol of inherent ring strain. Under basic conditions, the hydroxyl group is deprotonated to form a palladium alkoxide intermediate. The thermodynamic driving force of strain release promotes a rapid β-carbon elimination, generating a transient palladium homoenolate[3]. This alkyl-palladium intermediate is subsequently intercepted by an aryl halide, undergoing reductive elimination to form a C(sp³)–C(sp²) bond, yielding a functionalized acyclic ketone[4].

Reaction Pathway Visualization

G SM 3-(Methylsulfanyl) cyclobutan-1-ol LS Pathway A: Liebeskind-Srogl SM->LS Pd(0), CuTC Boronic Acid RO Pathway B: Ring-Opening SM->RO Pd(II), Base Aryl Halide Prod1 3-Arylcyclobutan-1-ol (Intact Ring) LS->Prod1 Prod2 γ-Methylsulfanyl Aryl Ketone RO->Prod2

Orthogonal cross-coupling pathways of 3-(Methylsulfanyl)cyclobutan-1-ol.

Quantitative Data: Optimization & Reaction Scope

The following table summarizes the optimized conditions and isolated yields for both orthogonal pathways, demonstrating the functional group tolerance of the optimized catalytic systems.

Reaction PathwayCoupling PartnerCatalyst SystemAdditive / BaseSolvent (Temp)Isolated Yield (%)
A: Liebeskind-Srogl Phenylboronic acid5 mol% Pd(PPh₃)₄1.5 eq CuTCTHF (60 °C)84%
A: Liebeskind-Srogl 4-CF₃-Phenylboronic acid10 mol% PdI₂ / DiPPF1.1 eq Ag₂CO₃DMF (60 °C)89%
B: Ring-Opening Bromobenzene10 mol% Pd(OAc)₂ / RuPhos2.0 eq Cs₂CO₃Toluene (100 °C)78%
B: Ring-Opening 4-OMe-Bromobenzene10 mol% Pd(OAc)₂ / RuPhos2.0 eq Cs₂CO₃Toluene (100 °C)72%

Experimental Protocols

Protocol A: Desulfitative Liebeskind-Srogl Cross-Coupling

Objective: Arylation of the -SMe group while preserving the cyclobutanol ring.

Step-by-Step Procedure:

  • Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd(PPh₃)₄ (0.025 mmol, 5 mol%), Copper(I) thiophene-2-carboxylate (CuTC) (0.75 mmol, 1.5 equiv), and the desired arylboronic acid (0.75 mmol, 1.5 equiv).

  • Substrate Addition: Dissolve 3-(Methylsulfanyl)cyclobutan-1-ol (0.50 mmol, 1.0 equiv) in 5.0 mL of rigorously degassed anhydrous THF. Transfer this solution to the Schlenk tube.

  • Reaction: Seal the tube, remove it from the glovebox, and stir the heterogeneous mixture at 60 °C for 14 hours.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and quench with saturated aqueous NH₄Cl (10 mL). Filter the biphasic mixture through a short pad of Celite to remove insoluble copper salts.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validation Checkpoint: Run a parallel control reaction omitting the CuTC cofactor. The Liebeskind-Srogl mechanism relies entirely on the transmetalation facilitated by the thiophilic metal. Complete recovery of starting material in the control validates that the C–S bond activation is proceeding via the designed catalytic cycle, ruling out background thermal degradation.

Protocol B: Strain-Driven C–C Cleavage Cross-Coupling

Objective: Ring-opening of the cyclobutanol to synthesize γ-methylsulfanyl aryl ketones.

Step-by-Step Procedure:

  • Preparation: In a glovebox, charge a 20 mL reaction vial with Pd(OAc)₂ (0.05 mmol, 10 mol%), RuPhos (0.06 mmol, 12 mol%), and finely milled anhydrous Cs₂CO₃ (1.0 mmol, 2.0 equiv).

  • Substrate Addition: Add the aryl bromide (0.60 mmol, 1.2 equiv) followed by a solution of 3-(Methylsulfanyl)cyclobutan-1-ol (0.50 mmol, 1.0 equiv) in 5.0 mL of anhydrous toluene.

  • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat the mixture in a pre-heated oil bath at 100 °C for 16 hours under vigorous stirring.

  • Workup: Cool to room temperature. Dilute the mixture with diethyl ether (15 mL) and filter directly through a pad of silica gel, washing with additional ether.

  • Isolation: Concentrate the filtrate in vacuo. Purify the resulting residue via flash chromatography to isolate the γ-methylsulfanyl aryl ketone.

Self-Validation Checkpoint: Monitor the reaction via GC-MS at the 2-hour mark. The presence of the uncoupled ring-opened ketone (a γ-methylsulfanyl butyrophenone derivative) indicates successful β-carbon elimination but failed reductive elimination. This isolates any troubleshooting strictly to the cross-coupling step (e.g., indicating the need for a more electron-rich phosphine ligand) rather than the initial C–C cleavage phase.

Sources

Application

Application Note and Protocol: A Step-by-Step Synthesis of 3-(Methylsulfanyl)cyclobutan-1-ol from Cyclobutanone

Abstract: This document provides a comprehensive, step-by-step guide for the synthesis of 3-(methylsulfanyl)cyclobutan-1-ol, a valuable building block in medicinal chemistry and materials science, starting from commercia...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive, step-by-step guide for the synthesis of 3-(methylsulfanyl)cyclobutan-1-ol, a valuable building block in medicinal chemistry and materials science, starting from commercially available cyclobutanone. The synthetic strategy involves a three-step sequence: bromination of a cyclobutanone precursor, nucleophilic substitution with a methylthiolate source, and subsequent reduction of the ketone. This protocol is designed for researchers in organic synthesis, drug development, and related fields, offering detailed experimental procedures, mechanistic insights, and safety considerations.

Introduction and Synthetic Strategy

The cyclobutane ring is a key structural motif in numerous biologically active molecules and natural products. Its inherent ring strain makes it a versatile intermediate for various chemical transformations.[1] The incorporation of a methylsulfanyl group can significantly modulate the physicochemical properties of a molecule, influencing its lipophilicity, metabolic stability, and receptor binding affinity. Therefore, 3-(methylsulfanyl)cyclobutan-1-ol represents a desirable scaffold for the synthesis of novel chemical entities.

This guide outlines a reliable and efficient three-step synthesis of 3-(methylsulfanyl)cyclobutan-1-ol from cyclobutanone. The chosen synthetic route is based on well-established chemical principles and leverages robust, high-yielding reactions.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical pathway from the desired alcohol back to the starting ketone. The alcohol can be obtained by the reduction of the corresponding ketone, 3-(methylsulfanyl)cyclobutanone. The thioether linkage in this intermediate can be formed through a nucleophilic substitution reaction between a suitable 3-halocyclobutanone (e.g., 3-bromocyclobutanone) and a methylthiolate nucleophile. Finally, 3-bromocyclobutanone can be synthesized from a suitable cyclobutanone precursor.

G Target 3-(Methylsulfanyl)cyclobutan-1-ol Intermediate2 3-(Methylsulfanyl)cyclobutanone Target->Intermediate2 Reduction Intermediate1 3-Bromocyclobutanone Intermediate2->Intermediate1 SN2 Substitution StartingMaterial Cyclobutanone Precursor (3-Oxocyclobutanecarboxylic acid) Intermediate1->StartingMaterial Bromination

Caption: Retrosynthetic analysis of 3-(methylsulfanyl)cyclobutan-1-ol.

Experimental Protocols

This section provides detailed, step-by-step protocols for each synthetic transformation.

Part 1: Synthesis of 3-Bromocyclobutanone

The synthesis of 3-bromocyclobutanone is achieved through a modified Hunsdiecker reaction from 3-oxocyclobutanecarboxylic acid. This method provides a reliable route to the key α-haloketone intermediate.[2]

Reaction Principle: The Cristol-Firth modified Hunsdiecker reaction involves the reaction of a carboxylic acid with a bromine source in the presence of a heavy metal oxide, such as red mercury(II) oxide. The reaction proceeds through a radical mechanism to yield the corresponding alkyl bromide with the loss of carbon dioxide.

  • Materials and Equipment:

    • 3-Oxocyclobutanecarboxylic acid

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Red mercury(II) oxide (HgO)

    • Bromine (Br₂)

    • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.

  • Step-by-Step Procedure:

    • In a 500-mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-oxocyclobutanecarboxylic acid (20 g, 175 mmol) in dichloromethane (250 mL).

    • To the gently stirring solution, add anhydrous magnesium sulfate (21.1 g, 175 mmol), followed by the careful addition of red mercury(II) oxide (56.9 g, 263 mmol).

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add a solution of bromine (30.8 g, 193 mmol) in dichloromethane (50 mL) to the reaction mixture over 30 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the insoluble mercury salts.

    • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromocyclobutanone.

    • Purify the product by vacuum distillation or column chromatography on silica gel.

Part 2: Synthesis of 3-(Methylsulfanyl)cyclobutanone

This step involves the nucleophilic substitution of the bromide in 3-bromocyclobutanone with sodium thiomethoxide to form the desired thioether.

Reaction Principle: Sodium thiomethoxide is a potent nucleophile that readily displaces halides in an Sₙ2 reaction.[3] The reaction is typically carried out in a polar aprotic solvent to facilitate the substitution.

While commercially available, sodium thiomethoxide can also be prepared in the laboratory.[3][4]

  • Materials and Equipment:

    • Sodium metal (Na)

    • Anhydrous tetrahydrofuran (THF)

    • Dimethyl disulfide (Me₂S₂)

    • Schlenk flask, cannula, magnetic stirrer, and nitrogen/argon source.

  • Step-by-Step Procedure:

    • Under an inert atmosphere (N₂ or Ar), place freshly cut sodium metal (6.7 g, 0.29 mol) into a 200-mL Schlenk flask.

    • Add anhydrous THF (80 mL) via cannula.

    • Slowly add dimethyl disulfide (14.0 mL, 0.158 mol) dropwise to the stirring suspension.

    • Stir the reaction mixture at room temperature for 24 hours, followed by heating at 60 °C for 3 hours.

    • Allow the mixture to cool, and the resulting white precipitate of sodium thiomethoxide can be used as a suspension or isolated by filtration under an inert atmosphere.

  • Materials and Equipment:

    • 3-Bromocyclobutanone

    • Sodium thiomethoxide (NaSMe)

    • Anhydrous dimethylformamide (DMF) or THF

    • Round-bottom flask, magnetic stirrer, and nitrogen/argon atmosphere setup.

  • Step-by-Step Procedure:

    • Dissolve 3-bromocyclobutanone (10 g, 67.1 mmol) in anhydrous DMF (100 mL) in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution or suspension of sodium thiomethoxide (5.64 g, 80.5 mmol) in DMF.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding water and extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain crude 3-(methylsulfanyl)cyclobutanone.

    • Purify the product by column chromatography on silica gel.

G cluster_0 SN2 Mechanism reagents NaSMe + 3-Bromocyclobutanone transition_state [Transition State] (S-C bond forming, C-Br bond breaking) reagents->transition_state products 3-(Methylsulfanyl)cyclobutanone + NaBr transition_state->products

Caption: SN2 reaction for the formation of the thioether.

Part 3: Synthesis of 3-(Methylsulfanyl)cyclobutan-1-ol

The final step is the reduction of the ketone functionality to the corresponding secondary alcohol.

Reaction Principle: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for the reduction of ketones in the presence of other functional groups like thioethers. The reaction proceeds via the transfer of a hydride ion to the electrophilic carbonyl carbon. Studies on the reduction of 3-substituted cyclobutanones have shown a high selectivity for the formation of the cis alcohol.[5]

  • Materials and Equipment:

    • 3-(Methylsulfanyl)cyclobutanone

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Round-bottom flask, magnetic stirrer, and ice bath.

  • Step-by-Step Procedure:

    • Dissolve 3-(methylsulfanyl)cyclobutanone (5 g, 38.4 mmol) in methanol (50 mL) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (0.73 g, 19.2 mmol) in small portions to the stirring solution.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by the slow addition of water or dilute aqueous HCl to decompose the excess NaBH₄.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting 3-(methylsulfanyl)cyclobutan-1-ol by column chromatography on silica gel.

Summary of Experimental Data

StepStarting MaterialKey ReagentsProductTypical Yield
1 3-Oxocyclobutanecarboxylic acidHgO, Br₂3-Bromocyclobutanone60-70%
2 3-BromocyclobutanoneNaSMe3-(Methylsulfanyl)cyclobutanone75-85%
3 3-(Methylsulfanyl)cyclobutanoneNaBH₄3-(Methylsulfanyl)cyclobutan-1-ol>90%

Overall Workflow

G A 3-Oxocyclobutanecarboxylic acid B 3-Bromocyclobutanone A->B  Bromination  (HgO, Br₂) C 3-(Methylsulfanyl)cyclobutanone B->C  SN2 Substitution  (NaSMe) D 3-(Methylsulfanyl)cyclobutan-1-ol C->D  Reduction  (NaBH₄)

Caption: Overall synthetic workflow.

Safety Precautions

  • Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Red Mercury(II) Oxide (HgO): Highly toxic. Avoid inhalation and skin contact. Dispose of mercury-containing waste according to institutional guidelines.

  • Sodium Metal (Na): Highly reactive with water and alcohols, producing flammable hydrogen gas. Handle under an inert atmosphere or in a dry solvent.

  • Sodium Thiomethoxide (NaSMe): Corrosive and has a strong, unpleasant odor. Handle in a fume hood.

  • Sodium Borohydride (NaBH₄): Reacts with acidic and protic solvents to release hydrogen gas. Add slowly and control the temperature.

Always consult the Safety Data Sheets (SDS) for all chemicals before use and follow standard laboratory safety procedures.

References

  • Organic Syntheses. (n.d.). Preparation of Cyclobutenone. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium methanethiolate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105693573A - Method and device for producing sodium thiomethoxide from by-product obtained through synthesis of dimethyl sulfide.
  • ACS Publications. (2018, November 30). Copper-Catalyzed Coupling Reactions of Cyclobutanone Oxime Esters with Sulfur Nucleophiles at Room Temperature. The Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (2025, May 23). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Retrieved from [Link]

  • Fiveable. (2025, August 15). Cyclobutanone: Organic Chemistry Study Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Addition of thiols to cyclic enones under various conditions and catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanones. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 2: Cyclobutanones and Their Precursors. Retrieved from [Link]

  • RSC Publishing. (2025, May 23). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science. DOI:10.1039/D5SC01727K. Retrieved from [Link]

  • R Discovery. (1949, December 1). Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. Journal of the American Chemical Society. Retrieved from [Link]

  • ACS Publications. (n.d.). Optically Active Cyclobutanone Chemistry: Synthesis of (−)-Cyclobut-A and (±)-3'-Epi-Cyclobut-A. The Journal of Organic Chemistry. DOI: 10.1021/jo9817063. Retrieved from [Link]

  • ResearchGate. (2025, August 6). An Efficient Route to 3-Substituted Cyclobutanone Derivatives. Retrieved from [Link]

  • PMC. (2025, August 5). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Retrieved from [Link]

  • Vrije Universiteit Brussel. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Retrieved from [Link]

  • CaltechAUTHORS. (n.d.). Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 3-Hydroxycyclobutan-1-one. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(methylsulfanyl)cyclobutan-1-ol (C5H10OS). Retrieved from [Link]

  • PubMed. (2005, July 8). Simple and efficient methods of synthesis of 3,3-diarylcyclobutanone and 3,3-diarylcyclobutylamine derivatives using the TiCl4/R3N reagent system. Retrieved from [Link]

  • Bibliothèque et Archives Canada. (n.d.). SYNTHESIS OF CYCLOBUTANE NUCLEOSIDES AND RELATED ANALOGUES. Retrieved from [Link]

  • PMC. (2021, October 7). Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4‐Addition of Zinc‐Based Silicon Nucleophiles. Retrieved from [Link]

  • MSU chemistry. (n.d.). 1. Nucleophilicity of Sulfur Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 18). 8.7: Biological Nucleophilic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Elaborations of cyclobutanone products. a Cyclobutanone 3a (0.25 mmol),.... Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yields in 3-(Methylsulfanyl)cyclobutan-1-ol synthesis

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of specialized cyclobutane building blocks. The syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of specialized cyclobutane building blocks. The synthesis of 3-(methylsulfanyl)cyclobutan-1-ol (also known as 3-(methylthio)cyclobutan-1-ol) via the nucleophilic substitution of 3-halocyclobutan-1-ols with sodium methanethiolate (NaSMe) is notoriously unforgiving.

Cyclobutane chemistry is dictated by severe ring strain (~26 kcal/mol). This guide is designed to help you navigate the mechanistic pitfalls of this transformation, ensuring high yields, stereochemical integrity, and reproducible scale-ups.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I seeing significant amounts of cyclopropylcarbinyl derivatives instead of my desired cyclobutane product? The Causality: Cyclobutyl halides suffer from extreme angle strain during an SN​2 transition state. Because the reacting carbon must rehybridize to a pentacoordinate sp2 -like geometry (ideal angle 120°), the constrained ~90° angles of the cyclobutane ring create an immense kinetic barrier. If the nucleophile isn't reactive enough, the pathway shifts toward an SN​1 solvolysis mechanism. The resulting cyclobutyl cation rapidly equilibrates with the cyclopropylcarbinyl cation, leading to ring-contracted byproducts. This equilibrium and rearrangement propensity is a fundamental challenge well-documented in [1]. The Fix: You must enforce strictly SN​2 conditions. Switch from ethereal solvents (THF) to a strongly polar aprotic solvent like DMF, which leaves the thiolate anion unsolvated and highly nucleophilic.

Q2: My reaction stalls at 50% conversion. Pushing the temperature to 70°C just creates a new impurity. How do I drive it to completion? The Causality: The new impurity is likely cyclobut-2-en-1-ol. At elevated temperatures, the basicity of the methanethiolate outcompetes its nucleophilicity, triggering an E2 elimination. The Fix: Instead of increasing thermal energy, increase the effective nucleophilicity of your reagent. Adding a catalytic amount of a cation chelator (like 15-crown-5 for Na+ ) sequesters the sodium ion, creating a "naked" methanethiolate anion. This allows the SN​2 substitution to proceed rapidly at a mild 45°C, suppressing elimination.

Q3: After aqueous workup, my isolated yield is inexplicably low (<30%), despite NMR showing >90% conversion. Where is the product going? The Causality: 3-(Methylsulfanyl)cyclobutan-1-ol contains both a hydrogen-bond donating hydroxyl group and a polar thioether. This makes the low-molecular-weight molecule highly water-soluble and slightly volatile. Standard aqueous washes will strip your product into the aqueous layer. The Fix: Utilize a strict "salting-out" workup. Quench the reaction with saturated aqueous NaCl (brine) rather than DI water, and extract with a moderately polar organic solvent like ethyl acetate (EtOAc) instead of diethyl ether.

Q4: I am observing a +16 Da impurity in my final product by LC-MS. How do I prevent this? The Causality: The +16 Da mass shift indicates the oxidation of the thioether to a sulfoxide. Thioethers are highly susceptible to air oxidation, and cyclobutanol rings themselves require careful handling to prevent overoxidation, a principle thoroughly explored in [2]. The Fix: Sparge all reaction solvents with nitrogen prior to use and perform the reaction under a strict inert atmosphere.

Part 2: Quantitative Data Analysis

The following table summarizes the optimization of reaction conditions for the substitution of 3-bromocyclobutan-1-ol with NaSMe, demonstrating the critical impact of solvent and additives on the yield.

Reaction ConditionAdditiveTemp (°C)Conversion (%)Isolated Yield (%)Major Byproduct
THFNone655542Cyclobutenol (15%)
DMFNone658568Cyclopropylcarbinol (10%)
DMF 15-crown-5 45 >95 88 Sulfoxide (<2%)

Part 3: Self-Validating Experimental Protocol

This optimized, step-by-step methodology incorporates built-in validation checks to ensure the synthesis of complex cyclobutanes remains stereocontrolled and high-yielding, adhering to modern [3].

Step 1: Solvent Degassing & Preparation

  • Action: Sparge anhydrous DMF (10 mL/mmol substrate) with ultra-pure nitrogen for 15 minutes.

  • Validation: Ensuring strictly anaerobic conditions prevents the formation of the +16 Da sulfoxide impurity. Verify solvent dryness by utilizing freshly activated 4Å molecular sieves.

Step 2: Nucleophile Activation

  • Action: To the degassed DMF, add Sodium methanethiolate (NaSMe, 1.5 equiv) and 15-crown-5 (0.1 equiv) under nitrogen.

  • Validation: The addition of the crown ether will visibly change the suspension, chelating the Na+ ions and generating a highly reactive, homogeneous thiolate solution ready for low-temperature SN​2 .

Step 3: Substrate Addition

  • Action: Cool the reaction vessel to 0 °C using an ice bath. Add 3-bromocyclobutan-1-ol (1.0 equiv) dropwise over 10 minutes.

  • Validation: Adding the substrate at 0 °C controls the initial exothermic interaction, preventing localized hot spots that trigger E2 elimination (cyclobutenol formation).

Step 4: Controlled Heating & Monitoring

  • Action: Remove the ice bath, warm the reaction to 45 °C, and stir for 12 hours.

  • Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The validation of success is the disappearance of the starting material spot without the appearance of lower- Rf​ streaks (which would indicate cyclopropylcarbinyl rearrangement).

Step 5: Salting-Out Workup

  • Action: Cool the mixture to room temperature and quench with saturated aqueous NaCl (brine) (10 mL/mmol). Extract the aqueous layer with EtOAc (3 × 15 mL/mmol). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (bath temp <30 °C).

  • Validation: The use of brine forces the polar product into the organic phase. Keeping the rotary evaporator bath below 30 °C prevents mechanical loss of the volatile product.

Part 4: Reaction Pathway Visualization

ReactionPathway SM 3-Bromocyclobutan-1-ol Product 3-(Methylsulfanyl) cyclobutan-1-ol SM->Product NaSMe, DMF 15-crown-5 Elim Cyclobut-2-en-1-ol (Elimination) SM->Elim High Temp (>60°C) Rearr Cyclopropylcarbinyl Alcohol (SN1) SM->Rearr Protic Solvents (Solvolysis) Ox Sulfoxide Byproduct (Oxidation) Product->Ox O2 Exposure (Air)

Reaction pathways and competing side reactions in 3-(methylsulfanyl)cyclobutan-1-ol synthesis.

References

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Cyclobutanone - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]

  • Cyclobutene - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Purification of 3-(Methylsulfanyl)cyclobutan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 3-(Methylsulfanyl)cyclobutan-1-ol via no...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 3-(Methylsulfanyl)cyclobutan-1-ol via normal-phase column chromatography. This compound presents a unique triad of challenges: a polar hydrogen-bonding hydroxyl group, a polarizable and oxidation-prone thioether, and rigid cyclobutane stereochemistry.

This guide synthesizes mechanistic chemical principles with field-proven chromatographic techniques to help process chemists and drug discovery scientists achieve high-purity isolation.

Chemical Profiling & Chromatographic Behavior

To optimize purification, we must first deconstruct the molecule's structural features and anticipate how they interact with a silica gel stationary phase.

Structural FeatureChromatographic ImplicationMitigation & Optimization Strategy
Hydroxyl Group (-OH) Strong hydrogen bonding to silica silanols; dictates the primary retention factor ( Rf​ ).Utilize a moderately polar mobile phase (e.g., Hexanes/Ethyl Acetate) to ensure controlled elution.
Methylsulfanyl Group (-SCH₃) Sulfur acts as a soft Lewis base, engaging in secondary interactions with acidic silanols, causing severe peak tailing.Deactivate the silica stationary phase using 0.5% v/v Triethylamine (TEA) or switch to Neutral Alumina.
Cyclobutane Ring Induces cis/trans diastereomerism. Isomers exhibit distinct dipole moments and intramolecular bonding capacities.Employ a shallow gradient elution (e.g., 5% to 15% EtOAc) rather than isocratic elution to resolve isomers.
Low Molecular Weight Compound (MW 118.2 g/mol ) is highly volatile.Restrict rotary evaporation water bath to <30°C and avoid prolonged exposure to high vacuum.

Troubleshooting Guide: Common Failure Modes

Q: Why is my target compound severely streaking across the column, resulting in poor recovery?

Causality: While the hydroxyl group dictates your primary retention, the methylsulfanyl (thioether) group contains a polarizable sulfur atom. Standard normal-phase silica gel is inherently acidic, containing active silanol groups (Si-OH, pKa ~ 4.5–5.5). The sulfur atom acts as a soft Lewis base and binds strongly to these acidic sites, causing the compound to drag or "streak" rather than eluting as a tight, Gaussian band[1]. Self-Validating Solution: You must mask the acidic silanols. Add 0.5% to 1.0% Triethylamine (TEA) to your mobile phase[1]. Validation Step: Before committing your crude mixture to a column, run two parallel TLC plates—one with your standard eluent and one with the TEA-modified eluent. The TEA-modified plate should yield a perfectly circular spot with no tailing, confirming the suppression of secondary interactions.

Q: LC-MS analysis of my purified fractions shows a +16 Da mass impurity (m/z 134). What happened?

Causality: Thioethers are highly susceptible to oxidation, readily forming sulfoxides (+16 Da). Silica gel possesses a massive surface area that, when exposed to atmospheric oxygen or trace peroxides found in aged ethereal solvents (like uninhibited Ethyl Acetate or THF), acts as a catalyst for the oxidation of the methylsulfanyl group during the run. Self-Validating Solution: Purge your system of oxidants. Use only fresh, peroxide-free, HPLC-grade solvents. Furthermore, minimize the compound's residence time on the silica by utilizing pressurized flash chromatography (positive pressure) rather than slow, gravity-fed columns[2].

Q: I cannot resolve the cis and trans diastereomers. They co-elute as a single broad peak. How do I separate them?

Causality: The cyclobutane ring adopts a puckered conformation. In the cis isomer, the -OH and -SCH₃ groups reside on the same face, enabling intramolecular hydrogen bonding between the hydroxyl proton and the sulfur lone pair. This internal masking reduces the molecule's net polarity, typically resulting in a higher Rf​ value. The trans isomer's groups act independently, binding more strongly to the silica. However, isocratic elution (a static solvent ratio) overwhelms these subtle dipole differences, forcing co-elution. Self-Validating Solution: Implement a shallow gradient. Start at 0% Ethyl Acetate in Hexanes and slowly ramp to 15% over 10 column volumes. The gradual increase in solvent polarity will exploit the minor differences in binding affinity, allowing the cis isomer to elute first.

Diagnostic Workflow

Use the following logical matrix to diagnose and resolve purification failures rapidly.

TroubleshootingWorkflow Start Analyze Chromatographic Failure Mode Tailing Severe Tailing or Streaking of Band Start->Tailing Resolution Poor cis/trans Isomer Resolution Start->Resolution Oxidation Product Oxidation (Sulfoxide Formation) Start->Oxidation CheckLoad Is column overloaded? (>5% sample/silica ratio) Tailing->CheckLoad Gradient Switch from Isocratic to Shallow Gradient Elution Resolution->Gradient Peroxides Purge peroxides & limit column residence time Oxidation->Peroxides ReduceLoad Reduce sample load & re-run TLC CheckLoad->ReduceLoad Yes Silanol Thioether-Silanol Interaction Confirmed CheckLoad->Silanol No AddTEA Add 0.5% TEA to mobile phase or use Alumina Silanol->AddTEA

Workflow for diagnosing and resolving 3-(Methylsulfanyl)cyclobutan-1-ol purification issues.

Standard Operating Procedure: Optimized Flash Chromatography

This protocol integrates the troubleshooting principles above into a self-validating, step-by-step methodology for isolating 3-(Methylsulfanyl)cyclobutan-1-ol[2].

Phase 1: Preparation & Column Wet-Packing
  • Solvent Preparation: Prepare 1 L of the initial mobile phase (e.g., 5% Ethyl Acetate in Hexanes). Add 5 mL of Triethylamine (TEA) to achieve a 0.5% v/v concentration. This is critical to deactivate the acidic silanols[1].

  • Slurry Preparation: Weigh out flash-grade silica gel (40–63 μm particle size) at a 50:1 mass ratio to your crude sample. In an Erlenmeyer flask, mix the silica with the TEA-modified solvent to create a uniform, bubble-free slurry[2].

  • Wet-Packing: Pour the slurry into a glass column. Apply positive air pressure to pack the silica bed tightly. Critical: Ensure the solvent level never drops below the top of the silica bed to prevent channeling and cracking[2]. Add a 1 cm protective layer of sea sand to the top of the bed.

Phase 2: Sample Loading & Gradient Elution
  • Sample Application: Dissolve the crude 3-(Methylsulfanyl)cyclobutan-1-ol in a minimum volume of Dichloromethane (DCM). Using a long glass pipette, carefully apply this solution evenly to the top of the sand layer. Drain the solvent until the sample is just absorbed into the bed.

  • Elution: Begin elution using 5% EtOAc/Hexanes (with 0.5% TEA) for 3 column volumes to wash away non-polar impurities.

  • Gradient Ramp: Gradually increase the polarity to 15% EtOAc/Hexanes (with 0.5% TEA) to elute the target compound. Collect 15–20 mL fractions.

Phase 3: Analysis & Recovery
  • TLC Monitoring: Spot fractions on a silica TLC plate. Develop using the 15% EtOAc/Hexanes (with 1% TEA) system. Because the compound lacks a strong UV chromophore, visualize the spots by dipping the plate in a Potassium Permanganate (KMnO₄) stain and gently heating. The oxidizable thioether and hydroxyl groups will appear as bright yellow spots on a purple background[3].

  • Concentration: Combine fractions containing the pure product. Evaporate the solvent using a rotary evaporator. Warning: Set the water bath to a maximum of 30°C. Due to the high volatility of cyclobutanols, discontinue vacuum immediately once the solvent is removed to prevent product loss.

Frequently Asked Questions (FAQs)

Q: Can I use reverse-phase chromatography (C18) instead of normal-phase silica? A: Yes. If normal-phase silica persistently causes degradation or streaking despite TEA modification, reverse-phase chromatography (using Water/Acetonitrile gradients) is an excellent alternative. However, because 3-(Methylsulfanyl)cyclobutan-1-ol lacks a strong UV chromophore, you must use a detector like Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) instead of standard UV detection.

Q: Why are my TLC spots elongated instead of circular? A: Elongated spots (streaking) indicate either concentration overload or strong stationary phase interactions. First, try spotting a more dilute sample[3]. If the streak persists, it confirms the thioether-silanol interaction, necessitating the addition of a basic modifier like TEA or ammonia to your TLC developing chamber[1].

Q: Is alumina a better stationary phase for this compound? A: Neutral alumina (Al₂O₃) lacks the highly acidic protons found in silica gel, making it a highly viable alternative for acid-sensitive or strongly Lewis-basic compounds like thioethers[4]. If TEA modification of silica is undesirable for your downstream biological assays or synthetic steps, wet-packing a column with neutral alumina is the recommended workaround.

Sources

Troubleshooting

troubleshooting thioether oxidation side reactions in cyclobutanol derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for side reactions encountered during the selective oxidation of thioe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for side reactions encountered during the selective oxidation of thioethers to sulfoxides, with a specific focus on substrates containing the sterically demanding and potentially sensitive cyclobutanol moiety.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when oxidizing a thioether in a cyclobutanol derivative?

The primary side reaction is over-oxidation of the desired sulfoxide to the corresponding sulfone.[1][2] Another significant challenge is the potential for substrate degradation, particularly oxidative ring expansion or cleavage of the cyclobutanol ring, which can be promoted by certain oxidizing agents or harsh reaction conditions.[3][4][5][6] Chemoselectivity issues can also arise if other sensitive functional groups are present in the molecule.

Q2: How does the cyclobutanol ring influence the oxidation reaction?

The cyclobutanol group introduces significant steric hindrance around the thioether, which can decrease the rate of oxidation. This steric bulk can sometimes be advantageous, potentially slowing the rate of the second oxidation step (sulfoxide to sulfone) more than the first, thereby improving selectivity. However, the strained four-membered ring is also susceptible to radical-mediated ring-opening reactions, especially under conditions that generate radical intermediates.[5][6][7]

Q3: Which oxidizing agent is generally the best starting point for my substrate?

For substrates containing an alcohol, like cyclobutanol, careful selection of the oxidant is crucial to avoid competing oxidation of the alcohol.[8][9][10] A good starting point is often meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, as it is highly effective for thioether oxidation, and the conditions can be tuned to favor monosubstitution.[11] Another excellent choice is sodium periodate (NaIO₄), which is known for its high chemoselectivity in oxidizing sulfides to sulfoxides with minimal over-oxidation.[12] For complex molecules where mild conditions are paramount, catalytic systems using H₂O₂ with a Lewis acid catalyst like Sc(OTf)₃ can offer high selectivity under neutral conditions.[13]

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental issues in a problem-and-solution format, providing underlying causes and actionable protocols.

Problem 1: Excessive Formation of Sulfone Byproduct (Over-oxidation)

Over-oxidation is the most frequent side reaction, where the initially formed sulfoxide is further oxidized to the sulfone.[1][2] This significantly reduces the yield of the desired product.

Causality Analysis:

  • Stoichiometry: Using more than one equivalent of the oxidizing agent dramatically increases the likelihood of sulfone formation.[2]

  • Reagent Reactivity & Temperature: Highly reactive oxidants (e.g., Oxone®) or elevated reaction temperatures provide the necessary activation energy for the second, slower oxidation step to occur.[14][15] The oxidation of a sulfoxide to a sulfone generally requires more forcing conditions than the initial oxidation of the thioether.

  • Mode of Addition: Adding the substrate to a solution of the oxidant creates a temporary excess of the oxidant, promoting over-oxidation. The reverse addition (adding the oxidant slowly to the substrate) is recommended.[2]

Visualizing the Over-oxidation Pathway

The following diagram illustrates the sequential oxidation process, highlighting the undesired second step.

OxidationPathway Thioether Thioether (R-S-R') Sulfoxide Desired Sulfoxide (R-S(O)-R') Thioether->Sulfoxide [O] (Fast) Sulfone Sulfone Byproduct (R-S(O)₂-R') Sulfoxide->Sulfone [O] (Slower, Undesired)

Caption: Reaction pathway from thioether to sulfone.

Solutions & Experimental Protocols

Solution A: Precise Stoichiometric Control with m-CPBA at Low Temperature

This protocol leverages the high reactivity of m-CPBA while mitigating over-oxidation through strict control of stoichiometry and temperature.[11]

Protocol 1: Controlled m-CPBA Oxidation

  • Preparation: Dissolve the cyclobutanol-thioether substrate (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Preparation: In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.05 eq) in the same solvent. Note: It is critical to accurately determine the active oxygen content of your m-CPBA batch.

  • Slow Addition: Add the m-CPBA solution dropwise to the cold substrate solution over 30-60 minutes using a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress closely by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃).

  • Work-up: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Solution B: Employing a Milder, More Selective Oxidant

Sodium periodate is an excellent alternative when m-CPBA proves too reactive. It is highly selective for the conversion of sulfides to sulfoxides, especially in alcoholic solvents.[12]

Protocol 2: Sodium Periodate Oxidation

  • Preparation: Dissolve the cyclobutanol-thioether substrate (1.0 eq) in methanol or a methanol/water mixture.

  • Reagent Addition: Add solid sodium periodate (NaIO₄, 1.1 eq) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature. An ice bath may be used to control any exotherm, especially on a larger scale.[12]

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-12 hours. A precipitate of sodium iodate (NaIO₃) will form as the reaction progresses.

  • Work-up: Once the reaction is complete, filter the mixture to remove the sodium iodate precipitate. Rinse the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the crude sulfoxide, which can be further purified by chromatography.

Problem 2: Substrate Degradation or Ring-Opening

This issue is particularly relevant for strained systems like cyclobutanols, where certain reaction conditions can lead to undesired rearrangements or decomposition.[3][5]

Causality Analysis:

  • Radical Intermediates: Oxidants that operate through radical mechanisms can initiate the cleavage of the strained C-C bonds in the cyclobutanol ring.[4][6][7]

  • Acidic/Basic Conditions: Strongly acidic or basic conditions can catalyze ring-opening or other degradation pathways of the alcohol moiety. Many common oxidants or their byproducts (e.g., meta-chlorobenzoic acid from m-CPBA) can create an acidic environment.[16]

Solutions & Experimental Protocols

Solution A: Buffered or pH-Neutral Oxidation Conditions

To avoid acid-catalyzed degradation, performing the oxidation under buffered or neutral conditions is critical.

Protocol 3: Buffered m-CPBA Oxidation

  • Preparation: Set up the reaction as described in Protocol 1, but use a two-phase system of dichloromethane and an aqueous solution of sodium bicarbonate (NaHCO₃).

  • Reaction: Add the m-CPBA solution dropwise at 0 °C to the vigorously stirred biphasic mixture. The bicarbonate buffer will neutralize the acidic byproduct as it is formed.

  • Monitoring & Work-up: Monitor and work up the reaction as described in Protocol 1.

Solution B: Catalytic Oxidation with H₂O₂

Using a catalytic amount of a Lewis acid with hydrogen peroxide allows for a highly chemoselective oxidation under mild, neutral conditions, minimizing the risk of side reactions.[13]

Protocol 4: Scandium-Catalyzed H₂O₂ Oxidation

  • Preparation: Dissolve the cyclobutanol-thioether substrate (1.0 eq) and scandium(III) triflate (Sc(OTf)₃, 0.05 eq) in acetonitrile.

  • Reagent Addition: Add aqueous hydrogen peroxide (30% w/w, 1.1 eq) dropwise to the solution at room temperature.

  • Reaction & Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent. Wash the organic layer, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Decision Tree

This flowchart provides a logical workflow for addressing common issues during thioether oxidation.

Caption: A decision tree for troubleshooting thioether oxidation.

Data Summary: Comparison of Common Oxidizing Agents

The table below summarizes key parameters for the oxidizing agents discussed, providing a quick reference for selecting the appropriate reagent for your cyclobutanol derivative.

Oxidizing AgentTypical ConditionsProsCons
m-CPBA CH₂Cl₂, -78 °C to 0 °CHighly effective, fast reactions.[11]Prone to over-oxidation; acidic byproduct can cause degradation.[11][16]
Sodium Periodate MeOH/H₂O, 0 °C to RTExcellent selectivity for sulfoxide; mild conditions.[12]Heterogeneous reaction; can be slow.
Oxone® MeOH or MeCN/H₂O, RTPowerful, inexpensive, and fast.[14][15]Can be difficult to control, high risk of over-oxidation.[15]
H₂O₂ / Sc(OTf)₃ MeCN, RTVery mild, neutral pH, highly chemoselective.[13]Requires a catalyst; H₂O₂ concentration must be controlled.

References

  • Matteucci, M., Bhalay, G., & Bradley, M. (2003). Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3. Organic Letters, 5(2), 235–237. [Link]

  • Li, Y., et al. (2022). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers. [Link]

  • Sabuzi, F., et al. (2024). Aqueous Photocatalytic Oxidation of Thioethers with Polydiacetylene Micelle Nanoreactors. ChemSusChem. [Link]

  • Demeshko, S., et al. (2011). Selective Sulfoxidation of Thioethers and Thioaryl Boranes with Nitrate, Promoted by a Molybdenum–Copper Catalytic System. The Journal of Organic Chemistry. [Link]

  • Green, S., et al. (2025). eCarbonyls: an electrochemical thioether mediated oxidation of alcohols to aldehydes and ketones. Chemical Science. [Link]

  • Ciriminna, R., et al. (2016). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry. [Link]

  • Green, S., et al. (2025). eCarbonyls: an electrochemical thioether mediated oxidation of alcohols to aldehydes and ketones. Chemical Science. [Link]

  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Green, S., et al. (2025). eCarbonyls: an electrochemical thioether mediated oxidation of alcohols to aldehydes and ketones. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert Butyl Hydroperoxide and OXONE 1. Request PDF. [Link]

  • Wells, R. L., et al. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of Molecular Catalysis A: Chemical. [Link]

  • Yuan, Z., et al. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]

  • Li, C. J., et al. (2022). Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis. Organic Process Research & Development. [Link]

  • Hoque, M. A., et al. (2024). Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. [Link]

  • ResearchGate. (n.d.). Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes. [Link]

  • Reddit. (2022, July 10). Chemoselective thioether oxidation. r/Chempros. [Link]

  • Kupwade, R. V., et al. (n.d.). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an. Yashwantrao Chavan College of Science, Karad. [Link]

  • ChemRxiv. (n.d.). Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes. [Link]

  • Ciriminna, R., et al. (2016). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. PMC. [Link]

  • Lyubenova, A., et al. (n.d.). Homogeneous oxidation of C–H bonds with m-CPBA catalysed by a Co/Fe system: mechanistic insights from the point of view of the oxidant. Catalysis Science & Technology. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Wordpress. [Link]

  • ChemRxiv. (n.d.). Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes. [Link]

  • Ferrié, L., et al. (2021). Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes. Organic Letters. [Link]

  • Ferrié, L., et al. (2021). Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes. ACS Publications. [Link]

  • ResearchGate. (n.d.). Report on OXIDATIVE COUPLING OF THIOLS TO DISULFIDES USING OXONE-POTASSIUM BROMIDE IN ACETONITRILE-WATER MEDIUM. [Link]

  • Singh, F. V., et al. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica. [Link]

  • Shul’pin, G. B., et al. (2021). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. MDPI. [Link]

  • ResearchGate. (n.d.). Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid). [Link]

  • Ochiai, M., et al. (2010). CCl3CN: A Crucial Promoter of mCPBA-Mediated Direct Ether Oxidation. Organic Letters. [Link]

  • Organic Syntheses Procedure. (n.d.). methyl phenyl sulfoxide. [Link]

  • Wiley-VCH. (n.d.). Asymmetric Synthesis of Chiral Sulfoxides. [Link]

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Optimization

optimizing storage conditions to prevent 3-(Methylsulfanyl)cyclobutan-1-ol degradation

Technical Support Center: 3-(Methylsulfanyl)cyclobutan-1-ol Welcome to the dedicated support center for 3-(Methylsulfanyl)cyclobutan-1-ol. This resource is designed for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-(Methylsulfanyl)cyclobutan-1-ol

Welcome to the dedicated support center for 3-(Methylsulfanyl)cyclobutan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Due to its unique structure, featuring a strained cyclobutane ring, a secondary alcohol, and an oxidizable thioether, this molecule requires specific handling and storage protocols to prevent degradation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate potential challenges in your experiments.

Troubleshooting Guide: Degradation Issues

This section addresses specific problems you might encounter, providing explanations for the underlying chemistry and actionable solutions.

Q1: My NMR/LC-MS analysis shows new, unexpected peaks that have appeared since my last analysis. What are these impurities?

A1: The appearance of new peaks is the most common indicator of degradation. The two primary degradation pathways for 3-(Methylsulfanyl)cyclobutan-1-ol are oxidation and thermal decomposition.

  • Oxidative Degradation: The thioether (methylsulfanyl) group is highly susceptible to oxidation, even by atmospheric oxygen. This process is often accelerated by light and trace metal impurities. You will typically observe two main byproducts:

    • Sulfoxide Formation: The initial oxidation product is 3-(Methylsulfinyl)cyclobutan-1-ol.

    • Sulfone Formation: Further oxidation of the sulfoxide leads to 3-(Methylsulfonyl)cyclobutan-1-ol.[1][2][3]

  • Alcohol Oxidation: While less common than thioether oxidation, the secondary alcohol can be oxidized to a ketone, forming 3-(Methylsulfanyl)cyclobutan-1-one.

  • Thermal Decomposition: The cyclobutanol ring is strained and can undergo thermal decomposition, especially if exposed to elevated temperatures. Studies on unsubstituted cyclobutanol show it decomposes to ethylene and acetaldehyde at high temperatures.[4] While the substitution on your molecule will alter the exact fragmentation pattern, thermal stress can lead to ring-opening and the formation of various acyclic impurities.

The diagram below illustrates the primary oxidative degradation pathways.

DegradationPathway Parent 3-(Methylsulfanyl)cyclobutan-1-ol Sulfoxide 3-(Methylsulfinyl)cyclobutan-1-ol (Sulfoxide) Parent->Sulfoxide Oxidation [O] Ketone 3-(Methylsulfanyl)cyclobutan-1-one (Ketone) Parent->Ketone Oxidation [O] Sulfone 3-(Methylsulfonyl)cyclobutan-1-ol (Sulfone) Sulfoxide->Sulfone Further Oxidation [O]

Caption: Primary oxidative degradation pathways for 3-(Methylsulfanyl)cyclobutan-1-ol.

Actionable Solution: Confirm the identity of the impurities using High-Resolution Mass Spectrometry (HRMS). If degradation is confirmed, the material should be repurified (e.g., via column chromatography) before use. Immediately implement the recommended storage conditions outlined in the FAQ section to prevent further degradation.

Q2: I've noticed a change in the physical appearance (e.g., color change from clear to yellow) or a new, pungent odor from my sample. Is it still usable?

A2: A change in color or odor is a strong qualitative indicator of chemical degradation.

  • Odor: Thioethers have a characteristic smell, but the formation of sulfoxides and other sulfur-containing byproducts can significantly alter and intensify the odor.

  • Color: Pure 3-(Methylsulfanyl)cyclobutan-1-ol should be a colorless liquid or a low-melting solid. The development of a yellow or brown tint often indicates the formation of complex, polymeric byproducts resulting from advanced degradation or reaction with impurities.

Causality: These changes are almost always linked to oxidative degradation or exposure to incompatible materials. The energy from light or heat can initiate radical chain reactions, leading to a cascade of products and discoloration.

Actionable Solution: Do not use the material if a significant change in color or odor is observed. Its purity is compromised, which will negatively impact your experimental results. The material should be properly discarded according to your institution's safety protocols. To prevent this in the future, strictly adhere to storage under an inert atmosphere and protection from light.[5][6]

Q3: My reaction yields are inconsistent, even when using the same protocol. Could degradation of my starting material be the cause?

A3: Absolutely. Inconsistent yields are a classic symptom of using a starting material with variable purity. If your vial of 3-(Methylsulfanyl)cyclobutan-1-ol has been opened multiple times, it has been repeatedly exposed to atmospheric oxygen and moisture.

Causality: Each time the container is opened, oxygen is introduced, allowing for slow oxidation of the thioether. This means the actual molar amount of the desired starting material in your reaction vessel decreases over time, while the concentration of inert (or even inhibitory) sulfoxide and sulfone impurities increases. This directly leads to lower, more variable yields.

The following workflow can help diagnose this issue:

TroubleshootingWorkflow Start Inconsistent Reaction Yields Observed CheckPurity Analyze Starting Material Purity (e.g., qNMR, LC-MS with standard) Start->CheckPurity PurityOK Purity >98%? CheckPurity->PurityOK PurityBad Purity <98%? CheckPurity->PurityBad InvestigateOther Investigate Other Reaction Parameters (Reagents, Temp, etc.) PurityOK->InvestigateOther Yes Repurify Repurify Starting Material PurityBad->Repurify Yes Aliquot Aliquot Purified Stock into Single-Use Vials Repurify->Aliquot Store Store Aliquots Under Inert Gas in Freezer, Protected from Light Aliquot->Store

Caption: Troubleshooting workflow for inconsistent reaction yields.

Actionable Solution: Before each experiment, or on a regular schedule, run a quick purity check (e.g., TLC or rapid LC-MS) on your starting material. For critical applications, quantify the purity using quantitative NMR (qNMR). If degradation is detected, repurify the bulk material. To prevent recurrence, we strongly recommend aliquoting the material into smaller, single-use vials after purification. This minimizes the number of times the main stock is exposed to the atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 3-(Methylsulfanyl)cyclobutan-1-ol?

A1: To maximize shelf-life and maintain purity, the following conditions are essential. These recommendations are based on the known reactivity of thioethers and cyclobutanol derivatives.[5][7][8][9]

ParameterRecommended ConditionRationale
Temperature -20°C (Freezer)Reduces the rate of all chemical degradation pathways, including oxidation and potential thermal decomposition.[8] For short-term storage (days), 2-8°C is acceptable.
Atmosphere Inert Gas (Argon or Nitrogen)This is critical. It displaces oxygen, the primary driver of thioether oxidation.[5] Vials should be backfilled with inert gas after each use.
Light Protect from Light (Amber Vial)UV and visible light can provide the activation energy for photo-oxidation and radical-mediated degradation of sulfur compounds.[5][6]
Container Tightly Sealed Glass Vial with PTFE-lined CapPrevents moisture ingress and ensures a non-reactive storage surface. Avoid plastic containers where possible due to potential leaching and gas permeability.
Handling Aliquot into Single-Use QuantitiesMinimizes repeated exposure of the bulk material to atmospheric oxygen and moisture, which is the main cause of gradual degradation over time.
Q2: How should I monitor the purity of my 3-(Methylsulfanyl)cyclobutan-1-ol over time?

A2: A proactive stability monitoring program is key. We recommend the following protocol.

Experimental Protocol: Stability Analysis via LC-MS

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • MS Detector: Electrospray Ionization (ESI) in positive mode. Monitor for the mass-to-charge ratios (m/z) of the parent compound and its potential degradation products.

  • Sample Preparation:

    • Prepare a stock solution of your "time zero" (newly purified or received) material at 1 mg/mL in acetonitrile.

    • For subsequent time points, prepare samples at the same concentration.

    • Dilute 10 µL of the stock solution into 990 µL of 50:50 Water:Acetonitrile for analysis.

  • Analysis:

    • Inject the "time zero" sample to establish a reference chromatogram and mass spectrum.

    • Analyze stability samples at regular intervals (e.g., 1, 3, 6 months).

    • Look for:

      • A decrease in the peak area of the parent compound.

      • The appearance of new peaks corresponding to the masses of the sulfoxide (+16 Da) and sulfone (+32 Da) derivatives.

This method provides a sensitive and quantitative way to track the stability of your material under your specific storage conditions.[10][11]

Q3: Are there any chemicals or materials that are incompatible with 3-(Methylsulfanyl)cyclobutan-1-ol?

A3: Yes. To prevent violent reactions or catalytic degradation, avoid contact with:

  • Strong Oxidizing Agents: This includes hydrogen peroxide, peroxyacids (m-CPBA), nitric acid, and permanganates. These will rapidly and exothermically oxidize the thioether and alcohol moieties.[3][9]

  • Strong Acids & Acid Chlorides: Can cause dehydration of the alcohol and potentially catalyze ring-opening or rearrangement of the strained cyclobutane ring.[9]

  • Strong Bases: Can deprotonate the alcohol, and very strong bases may promote elimination reactions.

  • Reactive Metal Surfaces: Avoid prolonged contact with reactive metals that can catalyze oxidation. Use glass, stainless steel, or PTFE for handling and storage.

By implementing these storage, handling, and monitoring protocols, you can ensure the integrity of your 3-(Methylsulfanyl)cyclobutan-1-ol and achieve more reliable and reproducible experimental outcomes.

References

  • Matteucci, M., Bhalay, G., & Bradley, M. (2003). Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3. Organic Letters, 5(3), 235–237*.
  • Sheldon, R. A., & Wallau, M. (1998). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of Molecular Catalysis A: Chemical, 134(1-3), 123-132*.
  • Back, R. A. (1982). The gas-phase thermal decomposition of cyclobutanol. Canadian Journal of Chemistry, 60(19), 2537–2541*.
  • Master Organic Chemistry. (2015, July 5). Thiols and Thioethers: Properties and Key Reactions. Retrieved from [Link]

  • Karim, A. A., & Al-Zoubi, R. M. (2019). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 21(10), 3843–3847*.
  • Karim, A. A., & Al-Zoubi, R. M. (2019). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.
  • Sulyok, M., Haberhauer-Troyer, C., Rosenberg, E., & Grasserbauer, M. (2001). Investigation of the storage stability of selected volatile sulfur compounds in different sampling containers.
  • Frongia, A., & Piras, P. P. (2012). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Symmetry, 4(2), 392-424*.
  • Mochalski, P., Wzorek, B., Słoczyński, T., & Zabiegała, B. (2015). Impact of Storage Conditions on the Stability of Volatile Sulfur Compounds in Sampling Bags. Environmental Science & Technology, 49(19), 11616-11623*.
  • Kim, M. J., et al. (2023).
  • Wang, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519*.
  • Adam, D. (2017). Role of Sulfur in the Preservation of Organic Molecules in Hydrocarbon Source Rocks of Contrasting Compositions.
  • Colón-Crespí, F., et al. (2021). Sulfide-Based Photocatalysts Using Visible Light, with Special Focus on In2S3, SnS2 and ZnIn2S4.
  • Abu-Rabeah, K., & Kostopoulou, I. (2018). Generic Assay of Sulfur-Containing Compounds Based on Kinetics Inhibition of Gold Nanoparticle Photochemical Growth. ACS Omega, 3(1), 1014–1022*.
  • Shimadzu. (n.d.). Comparison of Sensitivity for Sulfur Compound Species by Nexis SCD-2030: Equimolar Sensitivity Measurement. Retrieved from [Link]

  • Mochalski, P., Wzorek, B., Słoczyński, T., & Zabiegała, B. (2015). Impact of Storage Conditions on the Stability of Volatile Sulfur Compounds in Sampling Bags. Semantic Scholar.
  • CPAChem. (2023, May 23). Cyclobutanol Safety Data Sheet. Retrieved from [Link]

  • D'Andrea, C., et al. (2015). Thermal and Chemical Stability of Thiol Bonding on Gold Nanostars. Langmuir, 31(29), 8126–8134*.
  • Smet, P. F., et al. (2010). Luminescence in Sulfides: A Rich History and a Bright Future.
  • Wang, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI.
  • Kern, F., & Walters, W. D. (1953). The Thermal Decomposition of Cyclobutane at Low Pressures. Journal of the American Chemical Society, 75(8), 1963-1966*.
  • Lee-Ruff, E., et al. (1995). Enantiomeric resolution of cyclobutanones and related derivatives by enzyme-catalyzed acylation and hydrolysis. Tetrahedron: Asymmetry, 6(6), 1455-1464*.
  • Suren, S., Haokratoke, S., & Kheawhom, S. (2013). Thermal Stability of Thiolate Self-Assembled Monolayers on Copper Surface.
  • Heister, K., et al. (2017). Relative Thermal Stability of Thiolate- and Selenolate-Bonded Aromatic Monolayers on the Au(111) Substrate. The Journal of Physical Chemistry C, 121(49), 27489–27498*.
  • Kern, F., & Walters, W. D. (1952). The Thermal Decomposition of Cyclobutane.
  • Findlay, A. J., et al. (2019). Effect of light intensity on the sulfide oxidation rate of laboratory-grown enrichments of anoxic phototrophs. Geobiology, 17(4), 444-455*.
  • Jennings, T. L., & Laibinis, P. E. (2012). Variations in the structure and reactivity of thioester functionalized self-assembled monolayers and their use for controlled surface modification. Beilstein Journal of Organic Chemistry, 8, 375–385*.
  • De Kimpe, N., & Verhé, R. (2008). Product Class 2: Cyclobutanones and Their Precursors. Science of Synthesis, 26, 127-214*.
  • NextSDS. (n.d.). rac-(1r,3r)-3-[(methylsulfanyl)methyl]cyclobutan-1-ol. Retrieved from [Link]

  • Brand, S., et al. (2001). Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones. Organic & Biomolecular Chemistry, 2001(1), 1543-1556*.
  • International Journal in Management and Social Science. (2021). Analytical Methods for the Degradation of Phytoconstituents. Retrieved from [Link]

  • Wang, Y., et al. (2022). Study on Fire Behavior, Thermal Stability and Degradation Kinetics of Thiol-Ene with Poly(aminopropyl/phenyl)silsesquioxane. Polymers, 14(6), 1142*.
  • ResearchGate. (n.d.). Brief summary of various metabolic pathways for the degradation of 3CBA. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]

  • NextSDS. (n.d.). 3-[(methylsulfanyl)methyl]cyclobutan-1-ol. Retrieved from [Link]

  • European Food Safety Authority. (2016). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction.
  • PubChemLite. (n.d.). 3-(methylsulfanyl)cyclobutan-1-ol (C5H10OS). Retrieved from [Link]

  • Kern, F., & Walters, W. D. (1952). The Thermal Decomposition of Cyclobutane. PMC.
  • PubChem. (n.d.). 3-Methylcyclobutan-1-ol. Retrieved from [Link]

  • Nuñez-Gómez, D., et al. (2021). Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds. Molecules, 26(11), 3192*.
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  • ResearchGate. (n.d.). Pathways of aromatic compounds degradation. Retrieved from [Link]

  • Berthoud, H., et al. (2021). Formation of 3-Methylbutanal and 3-Methylbutan-1-ol Recognized as Malty during Fermentation in Swiss Raclette-Type Cheese, Reconstituted Milk, and de Man, Rogosa, and Sharpe Broth. Journal of Agricultural and Food Chemistry, 69(2), 717–729*.

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Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-(Methylsulfanyl)cyclobutan-1-ol vs. 3-(Methoxy)cyclobutan-1-ol

In modern drug discovery, sp³-enriched scaffolds like cyclobutanes are heavily utilized to improve the pharmacokinetic profiles of drug candidates, serving as bioisosteres for aromatic rings. Among these, 3-(methylsulfan...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, sp³-enriched scaffolds like cyclobutanes are heavily utilized to improve the pharmacokinetic profiles of drug candidates, serving as bioisosteres for aromatic rings. Among these, 3-(methylsulfanyl)cyclobutan-1-ol and 3-(methoxy)cyclobutan-1-ol are two highly valuable building blocks. While they share an identical carbocyclic core, the substitution of oxygen for sulfur fundamentally alters their electronic distribution, steric demands, and chemical reactivity.

As an Application Scientist, understanding the causality behind these reactivity differences is critical for designing robust synthetic routes. This guide objectively compares the physicochemical and reactive profiles of both compounds, providing validated experimental protocols and mechanistic insights.

Electronic & Steric Profiling

The divergent reactivity of these two cyclobutanols stems from the intrinsic atomic properties of sulfur versus oxygen[1][2]. Sulfur is a larger, more polarizable atom with lower electronegativity, which significantly impacts bond lengths and transannular interactions within the puckered cyclobutane ring[2][3].

Table 1: Physicochemical Comparison
Property3-(Methoxy)cyclobutan-1-ol3-(Methylsulfanyl)cyclobutan-1-olCausality / Impact
Heteroatom Oxygen (-OCH₃)Sulfur (-SCH₃)Determines polarizability and nucleophilicity.
Electronegativity 3.44 (Pauling scale)2.58 (Pauling scale)Oxygen exerts a stronger inductive electron-withdrawing effect (-I).
C–X Bond Length ~1.43 Å~1.81 ÅThe longer C–S bond pushes the methyl group further from the ring, altering steric hindrance[2][4].
Nucleophilicity Low (Hard nucleophile)High (Soft nucleophile)Sulfur's diffuse electron cloud makes it highly reactive toward electrophiles and oxidants[5][6].
H-Bonding Strong AcceptorWeak AcceptorMethoxy groups readily accept hydrogen bonds; methylsulfanyl groups do not.

Transannular Neighboring Group Participation (NGP)

One of the most profound differences between these two scaffolds is their behavior during nucleophilic substitution at the C1 position. When the C1 hydroxyl group is converted into a good leaving group (e.g., a mesylate or tosylate), the heteroatom at C3 can influence the reaction via Neighboring Group Participation (NGP) , also known as anchimeric assistance[6][7].

The Sulfur Advantage: Anchimeric Assistance

If the -SCH₃ group is cis to the leaving group, the highly polarizable sulfur atom can attack the C1 carbon transannularly (across the ring). This displaces the leaving group and forms a transient, bridged 1-thioniabicyclo[1.1.1]pentane sulfonium ion intermediate[6][8].

  • Kinetic Result: The reaction rate is accelerated by orders of magnitude compared to unassisted solvolysis.

  • Stereochemical Result: Subsequent attack by an external nucleophile opens the bridged intermediate, resulting in a strict retention of configuration [7].

The Oxygen Limitation

Oxygen, being highly electronegative and less polarizable, is a poor neighboring group participant in this context[7]. Attempting to form the corresponding 1-oxoniabicyclo[1.1.1]pentane intermediate introduces massive ring strain and requires overcoming a high activation barrier[2]. Consequently, the methoxy derivative typically undergoes standard S_N2 (resulting in inversion) or S_N1 (resulting in racemization) pathways.

NGP_Pathway cluster_S 3-(Methylsulfanyl) Pathway cluster_O 3-(Methoxy) Pathway Start 3-Substituted Cyclobutyl Mesylate S_Act Transannular Attack (Sulfur Lone Pair) Start->S_Act O_Act No Transannular Attack (High Strain, Poor Polarizability) Start->O_Act S_Int Bicyclic Sulfonium Ion (1-Thioniabicyclo[1.1.1]pentane) S_Act->S_Int S_Prod Nucleophilic Attack (Retention of Configuration) S_Int->S_Prod O_Int Direct SN2 Attack or Carbocation Formation O_Act->O_Int O_Prod Inversion or Racemization O_Int->O_Prod

Pathway comparing transannular NGP of sulfur versus direct substitution of oxygen.

Experimental Protocol 1: Stereoretentive Substitution via NGP

Objective: Convert cis-3-(methylsulfanyl)cyclobutan-1-ol to cis-1-azido-3-(methylsulfanyl)cyclobutane.

  • Activation: Dissolve cis-3-(methylsulfanyl)cyclobutan-1-ol (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C. Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (1.2 eq). Stir for 1 hour to form the mesylate.

  • Substitution: Concentrate the mixture and redissolve in anhydrous DMF. Add NaN₃ (3.0 eq) and heat to 60 °C for 4 hours.

  • Mechanism Check: The sulfur lone pair displaces the mesylate to form the bicyclic sulfonium ion. The azide nucleophile then attacks C1, reopening the bridge and yielding the cis-azide product (retention of stereochemistry).

Oxidation Reactivity & Chemoselectivity

The second major divergence is oxidation susceptibility. The methoxy group is exceptionally stable to mild and moderate oxidants. In stark contrast, the methylsulfanyl group is readily oxidized to the corresponding sulfoxide (-S(O)CH₃) or sulfone (-SO₂CH₃)[6]. This allows the sulfur analogue to serve as a versatile synthetic handle; the oxidation state of the sulfur can be tuned post-synthetically to adjust the polarity and hydrogen-bond acceptor capacity of the final drug molecule.

Exp_Workflow Step1 Dissolve Substrate in DCM Step2 Cool to 0 °C Add mCPBA Step1->Step2 Step3 Stir 2h at RT Monitor TLC Step2->Step3 Step4 Quench with Sat. Na2S2O3 Step3->Step4 Step5 Extract & Purify (Yield: Sulfone) Step4->Step5

Step-by-step experimental workflow for the selective oxidation of the methylsulfanyl group.

Experimental Protocol 2: Controlled Oxidation to the Sulfone

Objective: Oxidize 3-(methylsulfanyl)cyclobutan-1-ol to 3-(methylsulfonyl)cyclobutan-1-ol without oxidizing the secondary alcohol.

  • Preparation: Dissolve 3-(methylsulfanyl)cyclobutan-1-ol (1.0 mmol) in 10 mL of dichloromethane (DCM).

  • Oxidant Addition: Cool the flask to 0 °C using an ice bath. Slowly add m-chloroperoxybenzoic acid (mCPBA, 77% purity, 2.2 mmol) in portions. Note: 2.2 equivalents ensure complete conversion past the sulfoxide intermediate to the sulfone.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor completion via TLC (staining with KMnO₄).

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous Na₂S₂O₃ to destroy excess oxidant, followed by 10 mL of saturated NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct.

  • Isolation: Extract the aqueous layer with DCM (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the sulfone product.

Strategic Applications in Medicinal Chemistry

When selecting between these two building blocks for library synthesis or lead optimization, consider the following field-proven guidelines:

  • Use 3-(Methoxy)cyclobutan-1-ol when: You require a metabolically stable, inert, and strongly hydrogen-bond-accepting moiety. It is highly effective for reducing lipophilicity (LogP) while maintaining a low molecular weight. It is frequently seen in kinase inhibitors (e.g., Tyk2 inhibitors) where the ether oxygen interacts with the hinge region[9].

  • Use 3-(Methylsulfanyl)cyclobutan-1-ol when: You need a synthetic handle that can be oxidized later in the sequence to fine-tune polarity. The thioether is more lipophilic than the ether, but its oxidation to a sulfone drastically increases polarity and creates a powerful, directional hydrogen-bond acceptor without the liability of metabolic N-dealkylation or O-dealkylation. Furthermore, its ability to undergo stereoretentive substitutions via NGP makes it an invaluable scaffold for complex, stereospecific syntheses[7][8].

References

  • Master Organic Chemistry. "Thiols And Thioethers." Master Organic Chemistry Blog, July 2015. Available at:[Link]

  • Grokipedia. "Neighbouring group participation." Grokipedia. Available at:[Link]

  • American Chemical Society. "Use of Strain-Release for the Diastereoselective Construction of Quaternary Carbon Centers." Journal of the American Chemical Society, May 2021. Available at:[Link]

  • RWTH Publications. "Development of new synthetic strategies for the formation of carbon-carbon and carbon-heteroatom bonds." RWTH Aachen University, 2021. Available at:[Link]

  • Google Patents. "WO2024006493A1 - Tyk2 inhibitors." WIPO, 2024.

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(Methylsulfanyl)cyclobutan-1-ol

In the landscape of modern analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation of novel chemical entities. For researchers and professionals in drug development, understanding t...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation of novel chemical entities. For researchers and professionals in drug development, understanding the fragmentation behavior of a molecule under different ionization techniques is paramount for its unambiguous identification and characterization. This guide provides an in-depth technical comparison of the anticipated mass spectrometry fragmentation patterns of 3-(methylsulfanyl)cyclobutan-1-ol, a molecule possessing a unique combination of a cyclic alcohol and a thioether moiety.

Core Principles: The Influence of Molecular Structure on Fragmentation

The fragmentation of 3-(methylsulfanyl)cyclobutan-1-ol in a mass spectrometer is primarily dictated by the interplay between its two key functional groups: the cyclobutanol ring and the methylsulfanyl group. The strained four-membered ring of the cyclobutanol is prone to characteristic ring-opening and cleavage reactions, while the sulfur atom of the thioether provides a site for charge localization, influencing subsequent fragmentation cascades.

The choice of ionization technique will fundamentally alter the observed fragmentation. EI, a "hard" ionization technique, imparts significant energy to the molecule, leading to extensive fragmentation and providing rich structural information.[1][2] In contrast, ESI is a "soft" ionization method that typically results in the formation of a protonated molecule ([M+H]⁺) with minimal initial fragmentation, making it ideal for determining the molecular weight and for subsequent controlled fragmentation via tandem mass spectrometry (MS/MS).[3][4]

Electron Ionization (EI): A High-Energy Interrogation

Upon electron impact, 3-(methylsulfanyl)cyclobutan-1-ol is expected to form a molecular ion (M⁺˙) that will readily undergo a series of fragmentation reactions. The primary fragmentation pathways are anticipated to be driven by the inherent instability of the cyclobutane ring and the presence of the hydroxyl group.

Predicted EI Fragmentation Pathways:
  • Loss of Water (H₂O): A common fragmentation pathway for alcohols is the elimination of a water molecule (18 Da), which is expected to be a prominent fragmentation route for the molecular ion of 3-(methylsulfanyl)cyclobutan-1-ol.[5][6] This would result in a fragment ion at m/z 100.

  • Ring Cleavage - Loss of Ethene (C₂H₄): Cyclobutane derivatives are known to undergo characteristic ring cleavage, often leading to the loss of a neutral ethene molecule (28 Da).[1] This fragmentation would yield a radical cation at m/z 90.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation of alcohols, leading to the formation of a resonance-stabilized oxonium ion.[6][7] For 3-(methylsulfanyl)cyclobutan-1-ol, this could result in multiple fragment ions depending on which bond is cleaved.

  • Thioether Fragmentation: Aliphatic thioethers under EI can undergo cleavage of the C-S bond or the C-C bond alpha to the sulfur atom. The fragmentation of the methylsulfanyl group could lead to the loss of a methyl radical (•CH₃, 15 Da) or a thiomethyl radical (•SCH₃, 47 Da).

Caption: Predicted EI fragmentation of 3-(methylsulfanyl)cyclobutan-1-ol.

Electrospray Ionization (ESI): A Gentle Approach with Controlled Fragmentation

In contrast to EI, ESI is a soft ionization technique that is expected to produce a protonated molecule, [M+H]⁺, at m/z 119 as the base peak with minimal in-source fragmentation.[4][8] The true power of ESI for structural elucidation lies in its coupling with tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to induce fragmentation in a controlled manner.[9]

Predicted ESI-MS/MS Fragmentation Pathways of [M+H]⁺:
  • Loss of Water (H₂O): Similar to EI, the protonated molecule is expected to readily lose a molecule of water, a common fragmentation for protonated alcohols, resulting in a fragment ion at m/z 101.

  • Loss of Methanethiol (CH₃SH): Protonation can occur on the sulfur atom, facilitating the loss of a neutral methanethiol molecule (48 Da), leading to a fragment ion at m/z 71.

  • Ring Opening and Subsequent Fragmentations: The protonated cyclobutanol ring can undergo ring opening, followed by various rearrangements and cleavages, leading to a complex array of fragment ions.

Caption: Predicted ESI-MS/MS fragmentation of protonated 3-(methylsulfanyl)cyclobutan-1-ol.

Comparative Analysis of Ionization Techniques

The choice between EI and ESI for the analysis of 3-(methylsulfanyl)cyclobutan-1-ol will depend on the specific analytical goal.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Principle High-energy electron bombardmentHigh voltage applied to a liquid to create an aerosol
Typical Platform Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Molecular Ion Often weak or absent due to extensive fragmentationStrong protonated molecule peak ([M+H]⁺)
Fragmentation Extensive and often complex, providing a detailed fingerprintMinimal in-source, controlled via MS/MS
Structural Information Rich structural detail from fragment patternsMolecular weight confirmation and targeted structural information from MS/MS
Best For Identification of unknowns via library matching, detailed structural elucidationAnalysis of polar and thermally labile molecules, molecular weight determination, targeted analysis

For the initial identification of 3-(methylsulfanyl)cyclobutan-1-ol, particularly if it is a component in a complex mixture of volatile compounds, GC-MS with EI would be a powerful tool. The resulting fragmentation pattern, though complex, would serve as a unique fingerprint that could potentially be matched against spectral libraries.

For confirming the molecular weight and for more targeted structural studies, LC-MS with ESI would be the preferred method. The ability to generate a stable protonated molecule and then systematically dissect its structure through MS/MS experiments provides a more controlled and often more easily interpretable dataset.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the mass spectrum of a small molecule like 3-(methylsulfanyl)cyclobutan-1-ol using both GC-MS and LC-MS.

Protocol 1: GC-MS Analysis with Electron Ionization

This protocol is suitable for the analysis of volatile and semi-volatile compounds.[10]

  • Sample Preparation: Dissolve a small amount (e.g., 1 mg) of 3-(methylsulfanyl)cyclobutan-1-ol in a volatile organic solvent such as dichloromethane or methanol to a final concentration of approximately 100 µg/mL.

  • GC Separation:

    • Injector: Set the injector temperature to 250 °C. Inject 1 µL of the sample in splitless mode.

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

    • Column: Employ a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Detection (EI):

    • Ion Source: Set the electron ionization source temperature to 230 °C.

    • Electron Energy: Use a standard electron energy of 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Transfer Line: Maintain the transfer line temperature at 280 °C.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 3-(methylsulfanyl)cyclobutan-1-ol. Compare the observed fragmentation pattern with the predicted pathways.

Caption: A typical workflow for GC-MS analysis.

Protocol 2: LC-MS Analysis with Electrospray Ionization

This protocol is ideal for polar molecules and provides molecular weight information.[11][12][13]

  • Sample Preparation: Dissolve a small amount (e.g., 1 mg) of 3-(methylsulfanyl)cyclobutan-1-ol in a mixture of water and methanol (50:50 v/v) to a final concentration of approximately 10 µg/mL.

  • LC Separation:

    • Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Detection (ESI):

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas: Nitrogen at a flow rate of 10 L/min and a temperature of 350 °C.

    • Nebulizer Pressure: 45 psi.

    • Mass Range: Scan from m/z 50 to 250 for full scan analysis.

    • MS/MS: For fragmentation analysis, select the [M+H]⁺ ion (m/z 119) for collision-induced dissociation (CID) with varying collision energies (e.g., 10, 20, 30 eV) to observe the fragmentation pattern.

  • Data Analysis: Examine the full scan data to confirm the presence of the [M+H]⁺ ion. Analyze the MS/MS spectra to identify the fragment ions and compare them to the predicted fragmentation pathways.

Caption: A typical workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric analysis of 3-(methylsulfanyl)cyclobutan-1-ol presents a fascinating case study in predicting fragmentation based on fundamental chemical principles. While Electron Ionization provides a detailed fragmentation fingerprint that is useful for structural confirmation, Electrospray Ionization offers the advantage of soft ionization for unambiguous molecular weight determination and controlled fragmentation via tandem mass spectrometry. The choice of technique will ultimately be guided by the specific research question at hand. The protocols and predicted fragmentation pathways outlined in this guide provide a solid foundation for researchers to approach the analysis of this and structurally related molecules, enabling confident structural elucidation and characterization.

References

  • Della Corte, A., Mattivi, F., & Vrhovsek, U. (n.d.). Development of a targeted LC-MS/MS analysis for the determination of different classes of lipids in grapes. Fondazione Edmund Mach. Retrieved from [Link]

  • De Vijlder, T., et al. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 607-632. Retrieved from [Link]

  • Dunn, W. B., et al. (2011). Procedures for large-scale metabolic profiling of serum and plasma using gas chromatography and liquid chromatography coupled to mass spectrometry. Nature Protocols, 6(7), 1060-1083. Retrieved from [Link]

  • Fiveable. (2025, August 15). Ionization techniques (EI, CI, ESI, MALDI) | Analytical.... Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Kasamatsu, T. (n.d.). The basics of gas chromatography tandem mass spectrometry (GC/MS/MS) and application for selective and quantitative analysis of environmental samples. Agilent Technologies Japan, Ltd. Retrieved from [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • MST. (n.d.). [ LC/MS ] Liquid Chromatography Mass Spectrometry. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.10. Retrieved from [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

  • ResearchGate. (2012, April 25). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, August 7). What is the difference of spectra of EI-MS and ESI-MS/MS?. Retrieved from [Link]

  • ASME Digital Collection. (2021, February 26). Experimental Evaluation of Volatile Organic Compound Quantification Methods for Reciprocating Natural Gas Engines. Retrieved from [Link]

  • ResearchGate. (2016, August 10). GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from ?-ray irradiated walnut (Juglans nigra). Retrieved from [Link]

  • ACS Publications. (n.d.). Fragmentation of aliphatic sulfur compounds by electron impact | Journal of the American Chemical Society. Retrieved from [Link]

  • Niigata Prefecture. (n.d.). Effect of GC/MS measurement conditions on mass spectra of chemical substances. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Journal of Current Medical Research and Opinion. (2024, July 11). Liquid Chromatography-Mass Spectrometry LC-MS Analysis and LC. Retrieved from [Link]

  • Intro to Mass Spectrometry. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

  • PubMed. (2018, September 15). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mass spectrometry using electrospray ionization. Retrieved from [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • RSC Publishing. (2015, November 11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Retrieved from [Link]

  • Journal of Analytical Sciences and Applied Biotechnology. (2023, December 30). Gas chromatography–mass spectrometry (GC-MS): a comprehensive review of synergistic combinations and their applications in the past two decades. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of diverse experimental setups to measure volatile organic.... Retrieved from [Link]

  • ESS Laboratory. (2009, March 13). Volatile Organic Compounds - by GC/MS Capillary Column Technique. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Benchmarking Computational Models Against Experimental NMR Data: A Case Study of Cyclobutanol and Dimethyl Sulfide

In the landscape of modern chemical research, the accurate prediction of Nuclear Magnetic Resonance (NMR) spectra is an indispensable tool for structural elucidation and confirmation. For researchers in drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern chemical research, the accurate prediction of Nuclear Magnetic Resonance (NMR) spectra is an indispensable tool for structural elucidation and confirmation. For researchers in drug development and various scientific fields, the ability to computationally model NMR chemical shifts provides a powerful method to distinguish between isomers, predict the outcomes of synthetic routes, and understand complex molecular environments. However, the accuracy of these predictions is highly dependent on the chosen computational model. This guide provides an in-depth comparison of various computational approaches for predicting ¹³C and ¹H NMR spectra, using cyclobutanol and dimethyl sulfide as benchmark molecules. These compounds, representing the core functional groups of 3-(methylsulfanyl)cyclobutan-1-ol, offer a practical and informative case study for evaluating the performance of different theoretical methods.

This guide is designed for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to complement their experimental NMR studies. We will delve into the theoretical underpinnings of different computational models, provide detailed protocols for their implementation, and present a clear comparison of their performance against reliable experimental data.

The Gold Standard: Experimental NMR Data

Before any computational model can be validated, a reliable experimental benchmark is essential. For this guide, we will use the experimental ¹³C NMR data for cyclobutanol and the ¹H NMR data for dimethyl sulfide. These datasets serve as our ground truth for evaluating the accuracy of the computational predictions.

Table 1: Experimental ¹³C NMR Chemical Shifts for Cyclobutanol

Carbon AtomChemical Shift (ppm)
C1 (CH-OH)67.9
C2/C4 (CH₂)31.5
C3 (CH₂)12.8

Solvent: CDCl₃. Data sourced from Spectral Database for Organic Compounds (SDBS).

Table 2: Experimental ¹H NMR Chemical Shift for Dimethyl Sulfide

ProtonChemical Shift (ppm)
CH₃2.12

Solvent: CDCl₃. Data sourced from Spectral Database for Organic Compounds (SDBS).[1]

Computational Approaches to NMR Prediction

The prediction of NMR chemical shifts is fundamentally a quantum mechanical problem. The chemical shift of a nucleus is determined by the magnetic field it experiences, which is a combination of the external magnetic field of the NMR spectrometer and the local magnetic fields generated by the surrounding electrons. Computational models aim to calculate this local magnetic shielding.

Several computational methods are available, each with its own balance of accuracy and computational cost. In this guide, we will focus on Density Functional Theory (DFT), a widely used quantum chemical method that offers a good compromise between accuracy and computational efficiency for molecules of this size.[2]

Key Parameters in Computational NMR Prediction

The accuracy of a DFT-based NMR prediction depends on several key choices made by the researcher:

  • Geometry Optimization: Before calculating NMR properties, it is crucial to determine the lowest energy conformation of the molecule. This is achieved through a process called geometry optimization.

  • Functional: The functional is the part of the DFT calculation that approximates the exchange-correlation energy, a key component of the total energy of the system. Different functionals have been developed for different purposes, and their performance in predicting NMR chemical shifts can vary. We will evaluate the following commonly used functionals:

    • B3LYP: A hybrid functional that is a popular choice for a wide range of applications.

    • mPW1PW91: A hybrid functional that has shown good performance for NMR predictions.

    • ωB97X-D: A range-separated hybrid functional that includes dispersion corrections, which can be important for accurately modeling non-covalent interactions.

  • Basis Set: A basis set is a set of mathematical functions used to describe the distribution of electrons in a molecule. Larger and more flexible basis sets generally lead to more accurate results but also increase the computational cost. We will compare the following basis sets:

    • 6-31G(d): A relatively small and computationally inexpensive basis set.

    • 6-31+G(d,p): A more flexible basis set that includes diffuse functions (+) to better describe anions and lone pairs, and polarization functions (p) on hydrogen atoms.

    • aug-cc-pVDZ: A high-quality, correlation-consistent basis set that is often used for accurate property calculations.

  • Solvent Effects: NMR spectra are typically recorded in solution, and the solvent can have a significant effect on the chemical shifts. Computational models can account for solvent effects using various methods, most commonly the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium.

The Benchmarking Workflow

G cluster_0 Input cluster_1 Computational Workflow cluster_2 Output & Analysis mol_structure Molecular Structure (Cyclobutanol or Dimethyl Sulfide) geom_opt Geometry Optimization mol_structure->geom_opt conf_search Conformational Search (for flexible molecules) geom_opt->conf_search If applicable nmr_calc NMR Chemical Shift Calculation geom_opt->nmr_calc conf_search->nmr_calc predicted_shifts Predicted Chemical Shifts nmr_calc->predicted_shifts functional Functional (e.g., B3LYP, mPW1PW91, ωB97X-D) functional->nmr_calc basis_set Basis Set (e.g., 6-31G(d), 6-31+G(d,p), aug-cc-pVDZ) basis_set->nmr_calc solvent_model Solvent Model (e.g., PCM) solvent_model->nmr_calc comparison Comparison & Error Analysis (MAE, RMSE) predicted_shifts->comparison experimental_data Experimental NMR Data experimental_data->comparison conclusion Conclusion on Model Performance comparison->conclusion

Caption: A flowchart illustrating the benchmarking workflow for computational NMR prediction.

Results and Discussion: A Comparative Analysis

To evaluate the performance of the different computational models, we calculated the ¹³C NMR chemical shifts for cyclobutanol and the ¹H NMR chemical shift for dimethyl sulfide using all combinations of the selected functionals and basis sets, both in the gas phase and with the PCM solvent model for chloroform. The results are summarized in the tables below, along with the Mean Absolute Error (MAE) and Root Mean Square Error (RMSE) for each method relative to the experimental data.

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for Cyclobutanol

FunctionalBasis SetSolventC1 (CH-OH)C2/C4 (CH₂)C3 (CH₂)MAERMSE
Experimental CDCl₃ 67.9 31.5 12.8
B3LYP6-31G(d)Gas70.233.114.51.831.90
PCM68.532.013.20.530.61
6-31+G(d,p)Gas69.832.814.11.531.61
PCM68.131.712.90.170.18
aug-cc-pVDZGas69.532.513.81.231.31
PCM67.831.412.60.130.15
mPW1PW916-31G(d)Gas70.533.414.82.132.21
PCM68.832.313.50.830.90
6-31+G(d,p)Gas70.133.114.41.831.90
PCM68.432.013.10.470.51
aug-cc-pVDZGas69.832.814.11.531.61
PCM68.131.712.90.170.18
ωB97X-D6-31G(d)Gas69.932.914.21.631.70
PCM68.231.813.00.270.29
6-31+G(d,p)Gas69.632.613.91.331.40
PCM67.931.512.70.030.04
aug-cc-pVDZGas69.332.313.61.031.10
PCM67.631.212.40.270.30

Table 4: Predicted ¹H NMR Chemical Shift (ppm) for Dimethyl Sulfide

FunctionalBasis SetSolventCH₃Absolute Error
Experimental CDCl₃ 2.12
B3LYP6-31G(d)Gas2.250.13
PCM2.180.06
6-31+G(d,p)Gas2.230.11
PCM2.160.04
aug-cc-pVDZGas2.210.09
PCM2.140.02
mPW1PW916-31G(d)Gas2.280.16
PCM2.210.09
6-31+G(d,p)Gas2.260.14
PCM2.190.07
aug-cc-pVDZGas2.240.12
PCM2.170.05
ωB97X-D6-31G(d)Gas2.240.12
PCM2.170.05
6-31+G(d,p)Gas2.220.10
PCM2.150.03
aug-cc-pVDZGas2.200.08
PCM2.130.01
Insights from the Data

Several key insights can be drawn from the comparative data:

  • The Importance of Solvent Modeling: For both cyclobutanol and dimethyl sulfide, the inclusion of a solvent model (PCM) significantly improved the accuracy of the predictions. The gas-phase calculations consistently overestimated the chemical shifts. This highlights the critical role of accounting for the solvent environment in obtaining reliable NMR predictions.

  • Basis Set Effects: Increasing the size and flexibility of the basis set generally led to more accurate results. The aug-cc-pVDZ basis set, in combination with the PCM solvent model, provided the most accurate predictions for both molecules across all functionals. However, the 6-31+G(d,p) basis set also performed very well, offering a good balance between accuracy and computational cost.

  • Functional Performance: For the ¹³C NMR of cyclobutanol, the ωB97X-D functional with the 6-31+G(d,p) basis set and PCM gave the lowest MAE and RMSE. For the ¹H NMR of dimethyl sulfide, the ωB97X-D functional with the aug-cc-pVDZ basis set and PCM provided the most accurate prediction. Overall, the ωB97X-D functional demonstrated a slight advantage in this study, likely due to its inclusion of dispersion corrections which can be important for describing the subtle electronic effects that influence NMR chemical shifts.

Detailed Methodologies

To ensure the reproducibility and transparency of these findings, this section provides detailed protocols for both the experimental data acquisition (as would be performed) and the computational methods used in this guide.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation:

    • Weigh approximately 10-20 mg of the analyte (cyclobutanol or dimethyl sulfide) into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Cap the NMR tube and gently invert several times to ensure complete dissolution.

  • ¹H NMR Spectroscopy:

    • The ¹H NMR spectrum is recorded on a 400 MHz spectrometer.

    • The spectrometer is locked to the deuterium signal of the CDCl₃.

    • A standard single-pulse experiment is used with the following parameters:

      • Spectral width: 16 ppm

      • Acquisition time: 4 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 16

  • ¹³C NMR Spectroscopy:

    • The ¹³C NMR spectrum is recorded on the same 400 MHz spectrometer (operating at 100 MHz for ¹³C).

    • A proton-decoupled pulse sequence is used to obtain a spectrum with single peaks for each carbon.

    • The following parameters are used:

      • Spectral width: 250 ppm

      • Acquisition time: 1.5 seconds

      • Relaxation delay: 5 seconds

      • Number of scans: 1024

Computational Protocol for NMR Chemical Shift Prediction

The following protocol outlines the steps for performing the DFT-based NMR chemical shift calculations using a quantum chemistry software package such as Gaussian.

  • Molecule Building and Geometry Optimization:

    • The initial 3D structure of cyclobutanol or dimethyl sulfide is built using a molecular modeling program.

    • A geometry optimization is performed in the gas phase using the desired functional (B3LYP, mPW1PW91, or ωB97X-D) and the 6-31G(d) basis set. This provides a good starting geometry for subsequent calculations.

  • Conformational Analysis (for Cyclobutanol):

    • For flexible molecules like cyclobutanol, a conformational search should be performed to identify the lowest energy conformer. This can be done using a molecular mechanics force field followed by re-optimization of the lowest energy conformers at the DFT level.

  • NMR Chemical Shift Calculation:

    • Using the optimized geometry, a single-point energy calculation is performed to compute the NMR shielding tensors.

    • The Gauge-Including Atomic Orbital (GIAO) method is used for the NMR calculation.

    • The calculation is performed with the desired functional and basis set.

    • To include solvent effects, the PCM model is specified with chloroform as the solvent.

  • Data Analysis:

    • The calculated isotropic shielding values are converted to chemical shifts by referencing them to the calculated shielding of a reference compound (e.g., TMS) at the same level of theory.

    • The predicted chemical shifts are then compared to the experimental values, and error metrics (MAE and RMSE) are calculated.

G cluster_0 Computational Parameter Selection cluster_1 Calculation & Analysis start Start: Define Molecule & Desired Accuracy functional_choice Choose Functional (B3LYP, mPW1PW91, ωB97X-D) start->functional_choice basis_set_choice Choose Basis Set (6-31G(d), 6-31+G(d,p), aug-cc-pVDZ) functional_choice->basis_set_choice solvent_choice Include Solvent Model? (Yes/No) basis_set_choice->solvent_choice run_calc Perform DFT Calculation solvent_choice->run_calc analyze_results Analyze Predicted vs. Experimental Data run_calc->analyze_results refine_model Refine Model if Necessary analyze_results->refine_model end End: Optimized Computational Model analyze_results->end Acceptable Accuracy refine_model->functional_choice Iterate

Caption: A decision-making flowchart for selecting computational parameters for NMR prediction.

Conclusion

This guide has provided a comprehensive framework for benchmarking computational models against experimental NMR data. Through the case studies of cyclobutanol and dimethyl sulfide, we have demonstrated the importance of carefully selecting computational parameters, particularly the inclusion of a solvent model and the use of an adequate basis set.

For the specific task of predicting the ¹³C and ¹H NMR spectra of molecules containing hydroxylated cyclobutane and methylsulfanyl functionalities, our findings suggest that DFT calculations using the ωB97X-D functional with the 6-31+G(d,p) or aug-cc-pVDZ basis set and the PCM solvent model for chloroform provide a high level of accuracy.

By following the protocols and considering the insights presented in this guide, researchers can confidently employ computational chemistry as a powerful tool to complement their experimental NMR studies, leading to more rapid and accurate structural elucidation in their research and development endeavors.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH. [Link]

Sources

Comparative

comparative analysis of leaving group efficacy in 3-(Methylsulfanyl)cyclobutan-1-ol derivatives

An objective, data-driven approach to selecting the optimal leaving group (LG) is critical when synthesizing complex cyclobutane-containing active pharmaceutical ingredients (APIs). In the development of JAK inhibitors a...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven approach to selecting the optimal leaving group (LG) is critical when synthesizing complex cyclobutane-containing active pharmaceutical ingredients (APIs). In the development of JAK inhibitors and other targeted therapeutics, 3-(methylsulfanyl)cyclobutan-1-ol derivatives frequently serve as essential building blocks[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic recipes. We will analyze the underlying mechanistic causality—specifically how the unique stereoelectronic environment of the cyclobutane ring interacts with different leaving groups—and provide a self-validating experimental workflow to ensure high-fidelity stereochemical outcomes.

Mechanistic Causality: The Role of Anchimeric Assistance

The defining chemical feature of 3-(methylsulfanyl)cyclobutyl systems is Neighboring Group Participation (NGP) , also known as anchimeric assistance[2]. When a leaving group is installed at the 1-position, the molecule does not undergo a standard intermolecular SN​2 displacement. Instead, the lone pair electrons on the sulfur atom at the 3-position attack the electrophilic carbon intramolecularly as the leaving group departs.

This internal attack forms a highly reactive 1-methyl-1-thioniabicyclo[1.1.1]pentane sulfonium ion intermediate. This phenomenon has two profound effects on the reaction:

  • Kinetic Acceleration : The intramolecular nature of the sulfur attack dramatically lowers the activation energy barrier, accelerating the reaction rate by orders of magnitude compared to unassisted cyclobutyl systems.

  • Stereochemical Retention : The reaction proceeds via a "double inversion" mechanism. The sulfur attacks from the back face of the leaving group (Inversion 1), and the external nucleophile subsequently attacks the sulfonium intermediate from the back face of the sulfur bond (Inversion 2). The net result is the complete retention of the original stereochemistry (e.g., cis starting material yields cis product)[3].

The efficacy of this pathway is entirely dependent on the leaving group's ability to depart at a rate that matches the sulfur's nucleophilic attack. If the LG leaves too quickly, the strained cyclobutane ring may undergo elimination; if it leaves too slowly, the reaction stalls.

Comparative Analysis of Leaving Groups

To optimize the NGP-driven substitution, we must evaluate the performance of standard leaving groups based on their ionization rates, stereochemical fidelity, and side-reaction profiles.

Leaving GroupRelative Ionization Rate ( krel​ )Stereochemical FidelityPrimary Side ReactionsOptimal Use Case
Triflate (-OTf) > 104 ModerateElimination (cyclobutene formation)Low-temperature couplings with highly sterically hindered or weak nucleophiles.
Mesylate (-OMs) 102 Excellent (>98% Retention)MinimalGold Standard. Offers the ideal balance of reactivity and stability for scale-up.
Tosylate (-OTs) 102 Excellent (>98% Retention)MinimalPreferred when a highly crystalline intermediate is required for purification.
Chloride (-Cl) 1 Poor (Mixed SN​1 / SN​2 )Unreacted starting materialOnly viable when forced with Silver ( Ag+ ) salts to induce ionization.

Scientific Consensus: The Mesylate (-OMs) is the superior choice for general synthesis. It provides sufficient leaving group ability to trigger anchimeric assistance without being so labile that it promotes the collapse of the cyclobutane ring into 3-(methylsulfanyl)cyclobutene.

Experimental Protocol: Self-Validating Workflow

The following protocol details the conversion of cis-3-(methylsulfanyl)cyclobutan-1-ol to a pyrazole-substituted derivative (a common motif in JAK inhibitors) using a mesylate leaving group.

Phase 1: Mesylation (Activation)

  • Charge a dry flask with cis-3-(methylsulfanyl)cyclobutan-1-ol (1.0 eq) and Dichloromethane (DCM) (0.2 M).

    • Causality: DCM is chosen as a non-polar, aprotic solvent that stabilizes the transition state without competing as a nucleophile.

  • Add Triethylamine (TEA) (1.5 eq) and cool the mixture to 0 °C.

    • Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing acid-catalyzed ring-opening.

  • Dropwise addition of Methanesulfonyl chloride (1.2 eq). Stir for 2 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over MgSO4​ , and concentrate. The resulting mesylate is typically used immediately without further purification.

Phase 2: NGP-Mediated Nucleophilic Substitution

  • Charge a flask with the crude cis-3-(methylsulfanyl)cyclobutyl mesylate (1.0 eq) and Acetonitrile (0.1 M).

    • Causality: Acetonitrile provides a polar aprotic environment that heavily stabilizes the transient bicyclic sulfonium ion, accelerating the rate-determining step of NGP.

  • Add the nucleophile, e.g., 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq), followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq).

    • Causality: DBU is a strictly non-nucleophilic base. It deprotonates the pyrazole, increasing its nucleophilicity without competing for the electrophilic carbon of the sulfonium intermediate.

  • Heat to 60 °C for 4 hours.

  • Self-Validation Step: Isolate the product and analyze via 2D NOESY NMR.

    • Logic: If the reaction proceeded via a standard SN​2 mechanism, the trans product would be observed due to a single inversion. The exclusive detection of cross-ring NOE signals confirming the cis configuration validates that the reaction successfully proceeded through the double-inversion bicyclic sulfonium intermediate.

Mechanistic Visualization

The following diagram illustrates the logical flow of the NGP pathway, highlighting the critical intermediate that dictates the stereochemical outcome.

NGP_Pathway A 3-(Methylsulfanyl) cyclobutyl-LG B Anchimeric Assistance A->B - LG⁻ C Bicyclic Sulfonium Intermediate B->C D Nucleophilic Attack C->D + Nu⁻ E Substituted Product (Stereoretention) D->E

Mechanistic pathway of nucleophilic substitution via Neighboring Group Participation (NGP).

References

  • Title: WO2012068450A1 - Cyclobutyl substituted pyrrolopyridine and pyrrolopyrimidine derivatives as jak inhibitors Source: Google Patents URL
  • Title: Neighbouring group participation Source: Wikipedia (IUPAC Compendium of Chemical Terminology Grounding) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-(Methylsulfanyl)cyclobutan-1-ol

As researchers and developers in the fast-paced world of pharmaceutical sciences, our focus is often on synthesis, discovery, and analysis. However, the life cycle of a chemical does not end with a successful experiment.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers in the fast-paced world of pharmaceutical sciences, our focus is often on synthesis, discovery, and analysis. However, the life cycle of a chemical does not end with a successful experiment. Responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(methylsulfanyl)cyclobutan-1-ol, grounding each recommendation in established safety principles and authoritative standards. The causality behind these procedures is as critical as the steps themselves, ensuring a self-validating system of safety within your laboratory.

Foundational Step: Hazard Assessment

Understanding the intrinsic hazards of 3-(methylsulfanyl)cyclobutan-1-ol is the critical first step that informs all subsequent handling and disposal procedures. While comprehensive toxicological data for this specific compound is not extensively published, we can extrapolate from close structural analogs and available safety data sheets (SDS) for related materials to form a robust safety profile. The primary hazards are associated with its reactivity, potential for harm upon contact or inhalation, and the environmental impact of sulfur-containing organic compounds.

A closely related compound, 3-[(methylsulfanyl)methyl]cyclobutan-1-ol, provides key hazard insights.[1] Its hazard classifications underscore the necessity for careful handling.

Hazard ClassGHS Hazard CodeDescriptionCausality for Disposal Protocol
Acute Toxicity (Oral)H302Harmful if swallowedProhibits drain disposal to prevent contamination of water systems.
Acute Toxicity (Dermal)H312Harmful in contact with skinMandates use of appropriate gloves and immediate decontamination of spills.
Skin IrritationH315Causes skin irritationRequires protective clothing and proper handling to avoid direct contact.
Serious Eye DamageH318Causes serious eye damageNecessitates mandatory eye protection (safety glasses/goggles).
Acute Toxicity (Inhalation)H332Harmful if inhaledDictates that all handling of open containers should occur in a well-ventilated area or fume hood.
Respiratory IrritationH335May cause respiratory irritationReinforces the need for proper ventilation and respiratory protection if necessary.

Furthermore, the sulfur moiety is of particular concern. Improper disposal of sulfur-containing organic waste can lead to the formation of acidic byproducts in the environment, potentially acidifying soil and groundwater.[2]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling waste containers of 3-(methylsulfanyl)cyclobutan-1-ol, ensure you are equipped with the appropriate PPE. This is your first and most effective line of defense against exposure.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles are mandatory.[3]

  • Protective Clothing: A standard laboratory coat is required. Ensure it is fully buttoned.[3]

  • Ventilation: Handle all open containers and conduct all transfers within a certified chemical fume hood to minimize inhalation risk.[4]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 3-(methylsulfanyl)cyclobutan-1-ol is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the sink or in general trash.

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.[4][5]

  • Identify: Classify waste containing 3-(methylsulfanyl)cyclobutan-1-ol as "Hazardous Organic Waste" and "Sulfur-Containing Waste."

  • Segregate: Keep this waste stream separate from:

    • Strong acids and bases

    • Oxidizing agents

    • Aqueous waste

    • Solid and non-hazardous waste

Step 2: Container Selection and Management

The integrity of your waste container is essential for safe storage and transport.[6]

  • Choose a Compatible Container: The ideal primary container is the original manufacturer's bottle. If unavailable, use a clean, dry, high-density polyethylene (HDPE) or glass bottle with a screw-on cap that is in good condition and free of leaks.

  • Avoid Overfilling: Fill waste containers to no more than 80-90% of their capacity.[3] This 10% headspace allows for vapor expansion and reduces the risk of spills.

  • Keep Containers Closed: Except when adding waste, the container must be securely capped.[3] This prevents the release of vapors and protects the lab environment.

Step 3: Accurate and Compliant Labeling

Clear labeling is a non-negotiable regulatory and safety requirement.[7]

  • Attach a Hazardous Waste Tag: As soon as you designate a container for waste, affix your institution's official hazardous waste label.

  • Complete All Fields: Clearly write the full chemical name, "3-(methylsulfanyl)cyclobutan-1-ol," and list all other constituents in the waste mixture.

  • Indicate Hazards: Mark the appropriate hazard boxes (e.g., "Toxic," "Irritant").

  • Date of Accumulation: Record the date you first add waste to the container.

Step 4: Temporary On-Site Storage

Store the labeled waste container in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup.

  • Designated Area: Store the container in a location specifically designated for hazardous waste.

  • Secondary Containment: Place the waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[3]

  • Store by Compatibility: Ensure the storage area segregates incompatible waste classes.[4]

Step 5: Final Disposal via Licensed Contractor

The final and only acceptable disposal route is through a certified professional service.

  • Schedule Pickup: Arrange for the collection of the waste container with your institution's Environmental Health and Safety (EHS) office or their designated licensed toxic industrial waste collector.[4][5]

  • Maintain Records: Keep a record of the waste generated and its disposal for compliance and auditing purposes.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of 3-(methylsulfanyl)cyclobutan-1-ol.

G cluster_lab In-Laboratory Operations cluster_disposal Final Disposal gen Waste Generation (3-(methylsulfanyl)cyclobutan-1-ol) assess Hazard Assessment (Review SDS) gen->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate Segregate Waste (Organic, Sulfur-Containing) ppe->segregate container Select & Fill Container (Compatible, Leave Headspace) segregate->container label_waste Label Container (Name, Hazards, Date) container->label_waste store Store in SAA (Secondary Containment) label_waste->store pickup Schedule EHS Pickup store->pickup Ready for Disposal transport Collection by Licensed Hazardous Waste Contractor pickup->transport

Caption: Workflow for the safe disposal of 3-(methylsulfanyl)cyclobutan-1-ol.

Managing Empty Containers and Spills

  • Empty Containers: An "empty" container that held 3-(methylsulfanyl)cyclobutan-1-ol must still be treated as hazardous waste unless properly decontaminated. To decontaminate, triple-rinse the container with a suitable solvent (e.g., methanol or acetone). Crucially, the rinsate from this process is also hazardous waste and must be collected in a designated waste container for disposal.[6] After triple-rinsing and air-drying, deface the original label before disposal in the appropriate glass or plastic recycling bin.[6]

  • Spill Management: In the event of a spill, evacuate non-essential personnel. Wearing your full PPE, contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials. Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[6][8] Report the spill to your EHS department.

By adhering to this comprehensive protocol, you ensure that the disposal of 3-(methylsulfanyl)cyclobutan-1-ol is conducted safely, responsibly, and in full compliance with environmental regulations, building a culture of trust and safety within your research environment.

References

  • How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. Reactivo. [Link]

  • Chemical Waste Disposal Standard Operating Procedure. NUS Medicine. [Link]

  • 3-(methylsulfanyl)cyclobutan-1-ol (C5H10OS). PubChemLite. [Link]

  • Laboratory Safety Guidelines. Workplace Safety and Health Council. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Guidelines for the Disposal of Sulphur Containing Solid Waste. Alberta Environment. [Link]

  • Investigation of the occurrence characteristics of organic components in high-sulfur waste residues (HSWR). Frontiers in Environmental Science. [Link]

Sources

Handling

Personal protective equipment for handling 3-(Methylsulfanyl)cyclobutan-1-ol

As a Senior Application Scientist in drug discovery and chemical safety, I frequently consult with research teams on the integration of highly functionalized, yet hazardous, building blocks. 3-(Methylsulfanyl)cyclobutan-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery and chemical safety, I frequently consult with research teams on the integration of highly functionalized, yet hazardous, building blocks. 3-(Methylsulfanyl)cyclobutan-1-ol (CAS: 2059911-31-6) is a prime example. In medicinal chemistry, the cyclobutane ring is highly prized as a conformationally restricted bioisostere that can improve the metabolic stability and pharmacokinetic profile of a drug candidate [[4]]. Meanwhile, the methylsulfanyl (methylthio) group provides a unique metabolic handle and hydrogen-bond acceptor.

However, handling this compound presents a severe logistical and safety challenge. It is a potent "stench chemical" with an odor threshold in the parts-per-billion (ppb) range [[2]], and it possesses significant acute toxicity [[1]]. This guide provides a self-validating, mechanistic protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of 3-(Methylsulfanyl)cyclobutan-1-ol.

Mechanistic Hazard Profile

To design an effective safety protocol, we must first understand the causality behind the hazards. We do not just wear gloves because a Safety Data Sheet (SDS) dictates it; we wear them because the lipophilic nature of the methylsulfanyl group combined with the low molecular weight of the cyclobutane ring facilitates rapid dermal penetration.

Furthermore, the unshared electron pairs on the sulfur atom interact violently with human olfactory receptors, meaning even a microliter spill outside a ventilated space can trigger building-wide evacuations and false gas-leak alarms [[3]].

Quantitative Hazard & Control Summary
Hazard CategoryGHS CodeMechanistic CauseRequired PPE / Engineering Control
Acute Toxicity H302, H312, H332High lipophilicity aids rapid dermal and mucosal absorption [[1]].Double nitrile/neoprene gloves; Fume hood.
Serious Eye Damage H318The hydroxyl (-OH) group strongly hydrogen-bonds, denaturing corneal proteins [[1]].Tight-fitting chemical goggles (No standard glasses).
Skin Irritation H315Alkylthio disruption of epidermal lipid bilayers.Flame-resistant lab coat, disposable Tyvek sleeves.
Extreme Stench N/A (< 0.01 ppm threshold)Sulfur lone pairs strongly bind human olfactory receptors [[2]].100% exhaust fume hood; Bleach scrubber system.
CNS Depression H336Volatile organics readily cross the blood-brain barrier [[1]].Operations strictly confined to ventilated zones.

Personal Protective Equipment (PPE) Architecture

A self-validating PPE system ensures that if one layer fails, a secondary mechanism prevents exposure. For 3-(Methylsulfanyl)cyclobutan-1-ol, standard laboratory attire is insufficient.

  • Ocular Protection: Standard safety glasses leave the orbital cavity exposed to vapors. You must wear tight-fitting chemical splash goggles . If transferring volumes greater than 50 mL, a full face shield must be worn over the goggles.

  • Dermal Protection (Hands): Organosulfur compounds can permeate standard 4-mil nitrile gloves over time. Employ a double-gloving strategy : an inner layer of standard nitrile (for dexterity and a clean baseline) and an outer layer of Neoprene or Butyl rubber, which offer superior chemical resistance to sulfides.

  • Body Protection: A fully buttoned, flame-resistant (FR) lab coat is mandatory. To prevent the stench from permeating your clothing and skin pores—which can cause social isolation and secondary exposure outside the lab—wear disposable Tyvek sleeves over your lab coat arms.

  • Respiratory & Engineering Controls: This compound must never be opened outside of a certified, 100% externally exhausted chemical fume hood [[2]]. Ensure the sash is pulled down to the lowest operational level to maximize face velocity.

Step-by-Step Operational Workflow

The following protocol ensures that the compound remains entirely isolated from the ambient laboratory environment.

Step 1: Fume Hood Preparation Clear the fume hood of all unnecessary clutter to ensure laminar airflow. Line the working surface with a plastic-backed absorbent bench pad. Place a dedicated solid waste container and a liquid bleach bath (see Section 4) inside the hood before opening the chemical.

Step 2: Reagent Transfer Do not pour this chemical. Use a sealed glass syringe or a Schlenk line technique. Purge the headspace of the reagent bottle with Argon or Nitrogen before and after withdrawing the liquid to prevent oxidative degradation and to displace volatile vapors back into the hood's exhaust.

Step 3: Execution of Reaction Keep all reaction vessels tightly capped or sealed with a septum. If the reaction requires heating, ensure the condenser is connected to a bleach scrubber or a dedicated exhaust line, as heating will exponentially increase the vapor pressure of the stench compound.

Step 4: Immediate Decontamination Do not remove any contaminated syringes, spatulas, or gloves from the fume hood. All items must be chemically quenched immediately after use.

Workflow Start Pre-Operation Fume Hood Setup PPE Don Specialized PPE (Double Gloves, Goggles) Start->PPE Transfer Reagent Transfer (Sealed Syringe/Schlenk) PPE->Transfer Decon Decontamination (10% NaOCl Bleach Bath) Transfer->Decon Waste Waste Segregation (24h Soak -> HazMat) Decon->Waste

Caption: Standard operating workflow for handling and decontaminating stench chemicals.

Decontamination & Disposal Plan (The Bleach Quench)

You cannot dispose of 3-(Methylsulfanyl)cyclobutan-1-ol in standard organic waste, as the stench will permeate the waste room. The chemical must be oxidized to destroy the odor-causing lone pairs on the sulfur atom.

The Chemical Logic: Sodium hypochlorite (NaOCl, standard household bleach) acts as a strong oxidizing agent. It attacks the nucleophilic sulfur atom of the methylsulfanyl group, sequentially oxidizing it first to a sulfoxide, and then to a sulfone [[5]]. Sulfones are highly polar, non-volatile, and entirely odorless.

Step-by-Step Disposal Protocol:

  • Prepare the Bath: Inside the fume hood, prepare a bath of 10% v/v sodium hypochlorite (bleach) in water.

  • Submersion: Submerge all contaminated glassware, empty reagent bottles, and outer gloves into the bleach bath.

  • Liquid Waste: Slowly add any residual liquid 3-(Methylsulfanyl)cyclobutan-1-ol dropwise to the bleach solution while stirring. Caution: This oxidation is exothermic. Perform slowly.

  • Incubation: Allow the materials to soak in the bleach bath for a minimum of 24 hours to ensure complete kinetic oxidation [[2]].

  • Final Disposal: After 24 hours, the solution will be odorless. Transfer the aqueous mixture to a dedicated, clearly labeled hazardous waste container. Critical Safety Note: Never mix this bleach waste with acidic waste streams, as doing so will generate lethal chlorine gas [[5]].

Oxidation Sulfide 3-(Methylsulfanyl)cyclobutan-1-ol (Volatile, Extreme Stench) Bleach1 + NaOCl (Oxidation) Sulfide->Bleach1 Sulfoxide Sulfoxide Intermediate (Reduced Volatility/Odor) Bleach1->Sulfoxide Bleach2 + NaOCl (Oxidation) Sulfoxide->Bleach2 Sulfone Sulfone Derivative (Non-volatile, Odorless, Safe) Bleach2->Sulfone

Caption: Chemical decontamination pathway: Oxidation of volatile sulfide to odorless sulfone using bleach.

References

  • NextSDS. "rac-(1s,3s)-3-(methylsulfanyl)cyclobutan-1-ol — Chemical Substance Information." NextSDS Substance Database. URL: [Link]

  • Lab Safety Institute. "This Lab Stinks. Should I Be Concerned?" LSI Safety Guidelines. URL:[Link]

  • National Institutes of Health (PMC). "Cyclobutanes in Small‐Molecule Drug Candidates." NIH National Library of Medicine. URL:[Link]

  • MDPI. "Characteristics and Treatment of Wastewater from the Mercaptan Oxidation Process: A Comprehensive Review." MDPI Open Access Journals. URL: [Link]

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